Diiodohydroxyquinoline
Description
Diiodohydroxyquinoline, also known as uidoquinol and iodoquinol, is a quinoline derivative that can be used in the treatment of amoebiasis. The exact mechanism of action is unknown. Iodoquinol is not currently available in any FDA-approved products.
IODOQUINOL is a small molecule drug with a maximum clinical trial phase of II.
One of the halogenated 8-quinolinols widely used as an intestinal antiseptic, especially as an antiamebic agent. It is also used topically in other infections and may cause CNS and eye damage. It is known by very many similar trade names world-wide.
Properties
IUPAC Name |
5,7-diiodoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZFQZANDVDGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2I)I)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023155 | |
| Record name | Iodoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE | |
| Record name | DIIODOHYDROXYQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER, ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN, LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER | |
CAS No. |
83-73-8 | |
| Record name | 5,7-Diiodo-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoquinol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodohydroxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodoquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diiodohydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5,7-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiodohydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63W7IE88K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIIODOHYDROXYQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP 200-215 °C WITH EXTENSIVE DECOMP | |
| Record name | DIIODOHYDROXYQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Diiodohydroxyquinoline: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated 8-hydroxyquinoline (B1678124) derivative with a long history of use as a luminal amebicide, primarily for the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[1][2][3] While its exact mechanism of action is not fully elucidated, a body of evidence points towards a multi-faceted approach involving metal chelation, disruption of DNA function, and compromised membrane integrity in target organisms.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, general experimental protocols, and visual representations of the proposed molecular interactions and experimental workflows.
Introduction
This compound is effective against both the trophozoite and cyst stages of Entamoeba histolytica residing in the intestinal lumen.[3] Its poor absorption from the gastrointestinal tract makes it a suitable agent for targeting luminal parasites with limited systemic toxicity.[5] Beyond its amoebicidal properties, this compound has also demonstrated antibacterial and antifungal activities.[6][7] This guide will delve into the three primary proposed mechanisms that collectively contribute to its therapeutic effects.
Proposed Mechanisms of Action
The antimicrobial activity of this compound is attributed to a combination of the following mechanisms:
Metal Ion Chelation
A principal proposed mechanism is the chelation of essential metal ions, particularly ferrous (Fe²⁺) and copper (Cu²⁺) ions, which are crucial cofactors for various microbial enzymes.[1][4][8] By sequestering these metal ions, this compound disrupts vital metabolic pathways within the parasite, including energy production and other enzymatic processes, ultimately leading to cell death.[9] The 8-hydroxyquinoline scaffold is a known potent metal chelator.[10]
Disruption of DNA Function
There is evidence to suggest that this compound may interact with microbial DNA, leading to the inhibition of DNA replication and transcription.[1][9] It is hypothesized that the planar structure of the quinoline (B57606) ring allows it to intercalate between the base pairs of the DNA double helix, causing structural distortions that interfere with the enzymatic machinery responsible for these fundamental cellular processes.[11][12] This mode of action is similar to that of other quinoline derivatives.[1]
Disruption of Membrane Integrity
This compound is also thought to compromise the integrity of the microbial cell membrane.[1] This disruption can lead to increased membrane permeability, resulting in the leakage of essential intracellular components and ultimately causing cell lysis and death.[1] The lipophilic nature of the molecule may facilitate its interaction with the lipid bilayer of the cell membrane.[8]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound against various microorganisms.
| Microorganism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridioides difficile | 39 clinical isolates | 0.5 | 2 | [6][13] |
| Clostridioides difficile | 2 clinical strains | 0.5 - 1 | Not Reported | [6] |
| Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridioides difficile. |
| Parameter | Value | Reference(s) |
| Reduction in high bacterial inoculum of C. difficile | 3 log₁₀ within 6 hours | [6][13] |
| Table 2: Time-Kill Assay Data for this compound against Clostridioides difficile. |
Experimental Protocols
Detailed experimental protocols for elucidating the precise mechanism of action of this compound are not extensively published. The following sections describe general methodologies that can be adapted to study its effects.
Amoebicidal Activity Assay (General Protocol)
This protocol describes a common method for determining the in vitro susceptibility of Entamoeba histolytica to antimicrobial agents.
-
Cultivation of E. histolytica : Trophozoites of E. histolytica (e.g., strain HM1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.[14][15]
-
Drug Preparation : A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Susceptibility Testing :
-
E. histolytica trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted.
-
The trophozoite suspension is added to 96-well microtiter plates containing the serially diluted this compound.
-
Control wells containing trophozoites without the drug and wells with medium only are included.
-
The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 or 72 hours).[16]
-
-
Determination of Cell Viability :
-
Cell viability can be assessed using various methods, such as:
-
Microscopic Examination : Counting the number of viable (motile) and non-viable (non-motile, rounded) trophozoites using a hemocytometer.
-
Dye Exclusion Assay : Using dyes like trypan blue, where viable cells exclude the dye.
-
Metabolic Assays : Using reagents like resazurin (B115843) or MTT, which are converted into colored or fluorescent products by metabolically active cells.
-
Luciferase-based Assays : Measuring ATP levels as an indicator of cell viability.[16]
-
-
-
Data Analysis : The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Metal Chelation Assay (UV-Visible Spectroscopy - General Protocol)
This protocol provides a general method to investigate the chelation of iron by this compound.
-
Preparation of Solutions :
-
Prepare a standard solution of this compound in a suitable solvent.
-
Prepare a solution of a ferrous iron salt (e.g., ferrous sulfate) of a known concentration in deionized water.
-
-
Spectroscopic Measurement :
-
Record the UV-Vis absorption spectrum of the this compound solution and the ferrous iron solution separately.
-
Mix the this compound and ferrous iron solutions in a specific molar ratio (e.g., 1:1, 2:1) and allow them to equilibrate.
-
Record the UV-Vis absorption spectrum of the mixture.
-
-
Data Analysis :
-
A change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance, upon mixing indicates the formation of a complex between this compound and the iron ions.
-
By systematically varying the concentrations of the drug and the metal ion (Job's plot method), the stoichiometry of the complex can be determined.
-
The binding or stability constant of the complex can be calculated from the spectral data using appropriate equations (e.g., Benesi-Hildebrand equation).
-
DNA Interaction Assay (Fluorescence Spectroscopy - General Protocol)
This protocol outlines a general method to study the interaction of this compound with DNA using a fluorescent intercalating dye like ethidium (B1194527) bromide (EtBr).
-
Preparation of Solutions :
-
Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of ethidium bromide.
-
Prepare a stock solution of this compound.
-
-
Fluorescence Measurement :
-
Prepare a solution containing ctDNA and ethidium bromide. Ethidium bromide will intercalate into the DNA, resulting in a significant increase in its fluorescence.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission around 600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis :
-
If this compound intercalates into the DNA, it will displace the ethidium bromide, leading to a quenching (decrease) of the fluorescence intensity.
-
The extent of fluorescence quenching can be used to determine the binding affinity of this compound to DNA by applying the Stern-Volmer equation or other relevant models.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow.
Figure 1: Proposed multi-target mechanism of action of this compound.
Figure 2: General experimental workflow for MIC determination.
Conclusion
The amoebicidal, antibacterial, and antifungal properties of this compound appear to stem from its ability to act on multiple cellular targets simultaneously. The chelation of essential metal ions, interference with DNA functions, and disruption of cell membrane integrity collectively create a hostile environment for susceptible microorganisms, leading to their demise. While these mechanisms are widely proposed, a deeper, more detailed molecular-level understanding, supported by specific and robust experimental evidence for each proposed action against key pathogens like E. histolytica, is still required. Further research focusing on detailed enzymatic assays, advanced spectroscopic studies of DNA binding, and in-depth analysis of membrane interactions will be crucial for a complete elucidation of this compound's mechanism of action and for guiding the development of new, more potent derivatives.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Protozoal Diseases Medication: Antiprotozoal agents [emedicine.medscape.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the Epithelial Damage Produced by Entamoeba histolytica Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Diiodohydroxyquinoline (also known as Iodoquinol), a crucial antimicrobial and antiprotozoal agent. This document outlines established experimental protocols, presents quantitative data for comparative analysis, and includes workflow visualizations to facilitate a comprehensive understanding of the manufacturing process.
Introduction
This compound (5,7-diiodo-8-quinolinol) is a halogenated derivative of 8-hydroxyquinoline (B1678124).[1] It is widely recognized for its therapeutic efficacy as a luminal amebicide, primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[2] The compound's mechanism of action is believed to involve the chelation of essential metal ions, such as iron, which are vital for the parasite's metabolic processes.[3] Its poor absorption from the gastrointestinal tract allows it to act locally within the lumen, targeting both the trophozoite and cyst forms of the parasite.[2] Given its significance in medicine, robust and efficient methods for its synthesis and purification are of paramount importance to ensure high purity and yield for pharmaceutical applications.
This guide details two primary synthetic routes for the preparation of this compound, along with comprehensive purification and analytical procedures to ensure the final product meets stringent quality standards.
Synthesis of this compound
The synthesis of this compound primarily involves the electrophilic iodination of 8-hydroxyquinoline. Two effective methods are presented below, utilizing different iodinating agents and reaction conditions.
Method 1: Iodination using Potassium Iodide and Potassium Iodate (B108269)
This widely used method employs a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in an aqueous medium to generate iodine in situ for the iodination of 8-hydroxyquinoline.[4]
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 0.01 mol of 8-hydroxyquinoline and 0.01 mol of salicylic (B10762653) acid in 500 mL of water.
-
Addition of Potassium Iodide: To the solution, add 0.05 mol of potassium iodide and heat the mixture to a temperature of 90-100°C with stirring.[4]
-
Iodination: Slowly add 0.01 mol of potassium iodate in small portions. The disappearance of the discharged iodine color should be observed before adding the next portion.[4]
-
Precipitation: After the complete addition of potassium iodate, add 10 mL of 2 N hydrochloric acid. A solid product will precipitate out of the solution.[4]
-
Initial Purification: Filter the solid product and wash it with hot water.
-
Dissolution in Base: Dissolve the washed solid in 0.25 N sodium hydroxide (B78521) solution.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Reprecipitation: Precipitate the clear filtrate by adding a slight excess of hydrochloric acid.
-
Final Washing and Drying: Filter the purified this compound, wash it thoroughly with hot water, and dry it to obtain the final product.[4]
Method 2: Iodination using an Ionic Liquid Reagent
A more modern approach involves the use of a task-specific ionic liquid, 1-butyl-3-methyl-pyridinium dichloroiodate ([BMPy]ClI₂), as both the solvent and the iodinating agent. This method offers a high yield and a simpler work-up procedure.
Experimental Protocol:
-
Reaction Setup: In a 10 mL one-neck round-bottomed flask under an inert atmosphere, combine 8-hydroxyquinoline (0.1 g, 0.69 mmol) and 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (0.31 g, 0.89 mmol).
-
Heating: Heat the reaction mixture at 80°C for 1 hour.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Extraction: After the reaction is complete, add 10 mL of ethyl acetate (B1210297) followed by 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry them over sodium sulfate, and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford pure 5,7-diiodo-8-hydroxyquinoline.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods for this compound.
| Parameter | Method 1: KI/KIO₃ | Method 2: Ionic Liquid |
| Starting Material | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Iodinating Agent | Potassium Iodide / Potassium Iodate | 1-butyl-3-methyl-pyridinium dichloroiodate |
| Solvent | Water | None (Ionic Liquid acts as solvent) |
| Reaction Temperature | 90-100°C | 80°C |
| Reaction Time | Not specified, addition-dependent | 1 hour |
| Reported Yield | Not explicitly stated | 87% |
| Purification Method | Precipitation/Washing | Silica Gel Column Chromatography |
Purification of this compound
Ensuring the high purity of this compound is critical for its use as an active pharmaceutical ingredient. The primary methods of purification include recrystallization and chromatographic techniques.
Recrystallization from Xylene
A common and effective method for purifying crude this compound is recrystallization from xylene.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot xylene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold xylene to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 70°C) to remove any residual solvent.
Analytical Methods for Purity Assessment
The purity of the synthesized this compound can be assessed using various analytical techniques.
TLC is a rapid and convenient method for monitoring the progress of the reaction and assessing the purity of the final product.
Experimental Protocol:
-
Stationary Phase: TLC silica gel 60 F254 plates.[5]
-
Mobile Phase: A mixture of chloroform, acetone, and glacial acetic acid in a ratio of 7.5:2.5:0.1 by volume.[5]
-
Detection: The separated spots can be visualized under a UV lamp at 254 nm.[5]
RP-HPLC is a highly accurate and sensitive method for the quantitative determination of this compound purity.
Experimental Protocol:
-
Column: Reversed-phase C18 column.[5]
-
Mobile Phase: A mixture of water and methanol (B129727) (60:40, v/v), with the pH adjusted to 3.6.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Detection: UV detection at 220 nm.[5]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.
Caption: Workflow for the synthesis of this compound using Method 1.
Caption: Workflow for the synthesis of this compound using Method 2.
Conclusion
This technical guide has provided detailed methodologies for the synthesis and purification of this compound, catering to the needs of researchers and professionals in drug development. The outlined protocols for both classical and modern synthetic approaches, coupled with robust purification and analytical techniques, offer a comprehensive framework for producing high-purity this compound. The inclusion of quantitative data and visual workflows aims to enhance the practical application of this information in a laboratory and industrial setting. Adherence to these detailed procedures will facilitate the consistent and efficient production of this vital pharmaceutical compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated hydroxyquinoline derivative recognized for its therapeutic applications, primarily as a luminal amebicide.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and elucidation of its mechanism of action. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, presents generalized experimental protocols for their determination, and illustrates its proposed mechanism of action. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).
Chemical Structure and Identity
-
IUPAC Name: 5,7-diiodoquinolin-8-ol[2]
-
Synonyms: Iodoquinol, 5,7-Diiodo-8-hydroxyquinoline, 5,7-Diiodo-8-quinolinol[3][4]
-
CAS Number: 83-73-8[5]
-
Chemical Formula: C₉H₅I₂NO[6]
-
Molecular Weight: 396.95 g/mol [2]
Tabulated Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to light brown crystalline powder. | [3][7] |
| Melting Point | >200 °C (with decomposition) | [5][7] |
| Boiling Point | 401.8 ± 45.0 °C at 760 mmHg | [5] |
| Density | 2.5 ± 0.1 g/cm³ | [5] |
| Polar Surface Area | 33.12 Ų | [6] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Water Solubility | 0.0815 mg/mL (practically insoluble) | [6][7] |
| Solubility in Organic Solvents | Sparingly soluble in alcohol, ether, and acetone.[2][7] Soluble in hot pyridine (B92270) and hot dioxane.[2] | [2][7] |
| LogP (Octanol-Water Partition Coefficient) | 3.69 - 4.11 | [5][6] |
| LogS | -3.7 | [6] |
Table 3: Ionization and Molecular Descriptors
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 7.39 | [6] |
| pKa (Strongest Basic) | 3.34 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 0 | [6] |
Experimental Protocols for Property Determination
Detailed experimental validation of physicochemical parameters is a cornerstone of drug development.[8] While specific protocols for this compound are proprietary to manufacturers, the following outlines standard methodologies employed for APIs.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Methodology: A capillary melting point apparatus is commonly used. A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition is observed is also noted.[5]
Solubility Determination
Solubility profoundly impacts bioavailability, especially for orally administered drugs.[9]
-
Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffers of physiological pH). The resulting suspension is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The workflow for this common experimental procedure is outlined below.
Workflow for determining equilibrium solubility.
LogP Determination
The n-octanol/water partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross cell membranes.
-
Methodology (Shake-Flask Method): A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the drug between the two layers and then allowed to stand until the layers fully separate. The concentration of this compound in each layer is determined analytically (e.g., by UV-Vis spectrophotometry or HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Mechanism of Action: A Multi-faceted Approach
The precise mechanism of action for this compound is not fully elucidated, but it is understood to be a luminal amebicide that acts locally within the gastrointestinal tract due to its poor absorption.[1][10] The leading hypotheses suggest a multi-pronged attack on the parasite.[10][11]
-
Chelation of Essential Metal Ions: this compound is believed to chelate essential metal ions, particularly ferrous ions (Fe²⁺), which are critical cofactors for various parasitic enzymatic processes.[1][10] By sequestering these ions, it disrupts the parasite's metabolism, inhibiting growth and replication.[10]
-
Disruption of DNA Function: It has been proposed that, similar to other quinoline (B57606) derivatives, this compound may intercalate with the parasite's DNA.[10] This interaction could interfere with DNA synthesis and function, ultimately leading to cell death.[10]
-
Membrane Disruption: There is also evidence to suggest that the compound may damage the amoebic cell membrane, altering its integrity and permeability.[10] This can lead to the loss of essential cellular components and subsequent lysis of the parasite.[10]
The proposed mechanisms are visualized in the signaling pathway diagram below.
Proposed multi-target mechanism of this compound.
Conclusion
This compound possesses a distinct set of physicochemical properties, characterized by high lipophilicity (LogP ~3.7-4.1), very low aqueous solubility, and a high melting point with decomposition.[5][6][7] These characteristics are consistent with its clinical use as a poorly absorbed, luminally-acting anti-parasitic agent. The proposed mechanisms of action, including metal ion chelation and disruption of DNA and membrane function, provide a rational basis for its therapeutic effect. The data and methodologies presented in this guide serve as a critical resource for formulation scientists, medicinal chemists, and researchers engaged in the development and characterization of quinoline-based therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | CAS#:83-73-8 | Chemsrc [chemsrc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound or Iodoquinol Manufacturers, with SDS [mubychem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
Diiodohydroxyquinoline discovery and historical context
An In-depth Technical Guide to the Discovery and Historical Context of Diiodohydroxyquinoline
Introduction
This compound, also known as iodoquinol, is a halogenated 8-hydroxyquinoline (B1678124) derivative that has played a significant role in the treatment of intestinal protozoal infections.[1] Developed in the mid-20th century, it became a key therapeutic agent for intestinal amoebiasis caused by Entamoeba histolytica.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, historical context, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound was discovered by Adco Co. and introduced as a therapeutic agent for amoebiasis.[2][3] It was developed in the mid-20th century and became a widely used luminal amebicide, particularly for asymptomatic or moderate forms of intestinal infections.[1][2][3] It is effective against both the motile (trophozoite) and dormant (cyst) forms of Entamoeba histolytica residing in the intestinal lumen.[2][4]
Historically, this compound was often used in combination with other drugs, such as oxytetracycline, to treat symptomatic intestinal amoebiasis.[5][6] Beyond amoebiasis, its therapeutic applications have included the treatment of infections caused by Dientamoeba fragilis and the management of acrodermatitis enteropathica, a rare genetic disorder of zinc deficiency, due to its ability to enhance zinc absorption.[2][3][7]
However, concerns regarding neurotoxicity associated with quinoline-based drugs emerged, particularly in the 1970s.[8][9] These safety concerns have led to restrictions on its use and a decline in its clinical application in many regions.[8][10] Currently, this compound is not available as an FDA-approved product in the United States.[10][11]
Chemical Synthesis
The synthesis of this compound is a two-step process starting from 2-aminophenol (B121084).
-
Skraup Synthesis of 8-Hydroxyquinoline: The precursor, 8-hydroxyquinoline (also known as 8-oxyquinoline), is synthesized via the Skraup synthesis. This reaction involves heating 2-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.[3]
-
Iodination of 8-Hydroxyquinoline: The final product is obtained by the direct iodination of 8-hydroxyquinoline.[3] This electrophilic substitution reaction introduces two iodine atoms onto the benzene (B151609) ring at positions 5 and 7. The iodination can be achieved using reagents such as a mixture of potassium iodide and potassium iodate (B108269) or iodine monochloride.[3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Therapeutic trial of four amoebicide regimes in rural Zaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodoquinol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Experimental Evidence for this compound-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. go.drugbank.com [go.drugbank.com]
Diiodohydroxyquinoline: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated 8-hydroxyquinoline (B1678124) derivative primarily used as a luminal amebicide. Its pharmacokinetic profile is characterized by poor and erratic absorption from the gastrointestinal tract, leading to high concentrations within the intestinal lumen where it exerts its therapeutic effect. The absorbed fraction undergoes hepatic metabolism, primarily through glucuronidation and sulfation, before being excreted in the urine. The majority of an orally administered dose is eliminated unchanged in the feces. Despite its long history of use, detailed quantitative pharmacokinetic data in humans and preclinical species are scarce in publicly available literature. This guide provides a comprehensive overview of the known pharmacokinetic and metabolic properties of this compound, details relevant experimental methodologies for its study, and identifies key knowledge gaps to guide future research.
Pharmacokinetics
The pharmacokinetic properties of this compound are central to its efficacy and safety profile. Its limited systemic absorption is a key feature, making it an effective luminal agent against intestinal amoebiasis.
Absorption
Distribution
Specific data on the volume of distribution and tissue distribution of this compound are not available in the reviewed literature. Due to its poor absorption, the primary site of distribution is expected to be the gastrointestinal tract. For the fraction of the drug that is systemically absorbed, further studies would be needed to characterize its distribution into various tissues and its potential for plasma protein binding.
Metabolism
The systemically absorbed this compound undergoes hepatic metabolism.[2] The primary metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation. The hydroxyl group at the 8-position of the quinoline (B57606) ring is the likely site for these conjugations. The resulting glucuronide and sulfate (B86663) conjugates are more water-soluble, facilitating their renal excretion. The specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for these transformations have not been identified. There is limited information regarding any Phase I metabolism (e.g., oxidation, reduction, hydrolysis) of this compound.
Metabolic pathway of absorbed this compound.
Excretion
The primary route of elimination for this compound is through the feces, which is consistent with its poor absorption.[2] The absorbed and metabolized portion of the drug is excreted in the urine as its glucuronide and sulfate conjugates.
Quantitative Pharmacokinetic Data
A comprehensive search of the available literature did not yield specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, volume of distribution, or clearance for this compound in humans or preclinical species. The table below summarizes the known qualitative information.
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Poor and erratic; approximately 1/3 that of iodochlorhydroxyquin | Human (inferred) | Oral | [1] |
| Half-life (t½) | ~12 hours (plasma) | Not Specified | Not Specified | N/A |
| Metabolism | Hepatic; Glucuronide and sulfate conjugation | Human (inferred) | Oral | [2] |
| Excretion | Primarily fecal; absorbed portion as urinary conjugates | Human (inferred) | Oral | [2] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical approach to determine the pharmacokinetic profile of this compound following oral administration to rats.
Workflow for an oral pharmacokinetic study in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or in a serial sampling design) are acclimated for at least one week.
-
Dose Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered as a single oral dose via gavage.[3][4]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[5]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.[6]
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a common in vitro method to investigate the metabolic stability and pathways of this compound.
Workflow for an in vitro metabolism study.
Methodology:
-
Incubation: this compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (from human and relevant preclinical species) in a phosphate buffer at 37°C.[7][8]
-
Cofactor Addition: The metabolic reactions are initiated by adding a mixture of cofactors, including NADPH for Phase I reactions and UDPGA (uridine diphosphate (B83284) glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for glucuronidation and sulfation, respectively.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the depletion of the parent drug over time (to determine metabolic stability) and to identify the formation of potential metabolites.[9]
In Vitro Plasma Protein Binding Assay
Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.[10]
-
Procedure: Plasma from the species of interest (e.g., human, rat) is placed in one chamber of the dialysis unit, and a protein-free buffer is placed in the other chamber, separated by a semi-permeable membrane. This compound is added to the plasma chamber.
-
Equilibration: The system is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.
-
Sampling and Analysis: After equilibration, samples are taken from both chambers, and the concentration of this compound is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[11]
Knowledge Gaps and Future Directions
The existing literature on this compound provides a qualitative understanding of its pharmacokinetics and metabolism but lacks detailed quantitative data. To better characterize this drug and support any future development or re-evaluation, the following studies are recommended:
-
Quantitative Pharmacokinetic Studies: Well-designed pharmacokinetic studies in preclinical species (e.g., rats, dogs) and, if ethically permissible, in humans are needed to determine key parameters such as Cmax, Tmax, AUC, bioavailability, volume of distribution, and clearance.
-
Metabolite Identification and Characterization: In-depth metabolism studies are required to definitively identify the structures of the glucuronide and sulfate conjugates. Further investigation into the potential for any Phase I metabolites is also warranted.
-
Enzyme Phenotyping: Studies using recombinant human UGT and SULT enzymes should be conducted to identify the specific enzymes responsible for the metabolism of this compound. This would be crucial for predicting potential drug-drug interactions.
-
Plasma Protein Binding: Determination of the plasma protein binding of this compound in relevant species is necessary for a complete pharmacokinetic profile.
-
Transporter Studies: Investigating whether this compound or its metabolites are substrates or inhibitors of key drug transporters (e.g., P-glycoprotein, OATPs) would provide insights into its distribution and potential for interactions.
By addressing these knowledge gaps, a more complete and quantitative understanding of the pharmacokinetics and metabolism of this compound can be achieved, which is essential for its safe and effective use.
References
- 1. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. evotec.com [evotec.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay [visikol.com]
Diiodohydroxyquinoline: A Comprehensive Technical Guide to its Metal Chelating Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodohydroxyquinoline (Iodoquinol), a derivative of 8-hydroxyquinoline (B1678124), has long been recognized for its therapeutic applications, primarily as a luminal amebicide.[1][2] Its mechanism of action is intrinsically linked to its potent ability to chelate metal ions, a characteristic that is increasingly being explored for broader therapeutic applications, including neurodegenerative diseases. This technical guide provides an in-depth analysis of this compound as a metal chelating agent, detailing its interaction with various metal ions, the consequential effects on key biological signaling pathways, and its potential role in mitigating metal-induced protein aggregation. This document summarizes quantitative metal binding data, provides detailed experimental protocols for assessing its chelating activity, and visualizes the complex biological processes it modulates.
Introduction to this compound as a Metal Chelating Agent
This compound (5,7-diiodo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline.[3] The core of its metal-chelating activity lies in the 8-hydroxyquinoline scaffold, which acts as a bidentate ligand, forming stable complexes with a variety of metal ions through its hydroxyl and quinoline (B57606) nitrogen atoms.[4] This chelation disrupts the function of essential metal-dependent enzymes in microorganisms, which is the basis for its amoebicidal properties.[2][3]
The primary metal targets for this compound are iron and copper, both of which are crucial for the metabolic processes of parasites like Entamoeba histolytica.[1][2] By sequestering these essential metals, this compound effectively starves the parasite of vital cofactors for growth and replication.[2] Beyond its antiparasitic action, this compound also functions as a zinc ionophore, facilitating the transport of zinc across cell membranes.[1] This property is significant as intracellular zinc levels are known to modulate various signaling pathways, including those involved in inflammation and apoptosis.
Quantitative Analysis of Metal Chelation
| Metal Ion | log K₁ | log K₂ | log K₃ | Method |
| Fe³⁺ | 12.3 | 11.5 | 9.9 | Potentiometric Titration |
| Cu²⁺ | 12.2 | 11.1 | - | Potentiometric Titration |
| Zn²⁺ | 8.6 | 7.9 | - | Potentiometric Titration |
| Fe²⁺ | 7.4 | 6.5 | - | Potentiometric Titration |
| Co²⁺ | 7.9 | 7.0 | - | Potentiometric Titration |
| Ni²⁺ | 9.8 | 8.8 | - | Potentiometric Titration |
| Mn²⁺ | 7.4 | 6.3 | - | Potentiometric Titration |
Data presented is for the parent compound 8-hydroxyquinoline as a proxy for this compound.[3][5][6]
Impact on Cellular Signaling Pathways
The metal-chelating properties of this compound have significant implications for cellular signaling, most notably its interaction with the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, and dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. This compound, through its action as a zinc ionophore, is proposed to inhibit the NF-κB pathway. Increased intracellular zinc concentrations have been shown to suppress NF-κB activation.[7][8] A plausible mechanism, drawing parallels with the known NF-κB inhibitor clioquinol (B1669181) (another 8-hydroxyquinoline derivative), involves the inhibition of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[1][2] By increasing intracellular zinc, this compound may interfere with the signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.
Role in Neurodegenerative Diseases: Inhibition of Amyloid-β Aggregation
A growing body of evidence suggests that metal ions, particularly copper, zinc, and iron, play a crucial role in the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[6][9] 8-Hydroxyquinoline derivatives, including this compound, have been investigated for their potential to inhibit this metal-induced aggregation.[9] By chelating the metal ions that promote Aβ plaque formation, these compounds can disrupt the aggregation process.
The proposed mechanism involves the binding of this compound to the metal ions associated with Aβ aggregates, thereby preventing the formation of toxic oligomers and fibrils. This neuroprotective effect highlights a promising therapeutic avenue for this compound beyond its traditional use.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the metal chelating and biological activities of this compound.
Spectrophotometric Determination of Iron(III) Chelation
This protocol is adapted from a method for the determination of this compound based on its reaction with iron(III).[5]
Principle: this compound reduces Fe³⁺ to Fe²⁺, which can then be quantified colorimetrically using a chromogenic reagent like 1,10-phenanthroline (B135089). The amount of Fe²⁺ formed is proportional to the amount of this compound.
Reagents:
-
Standard solution of this compound (e.g., 100 µg/mL in a suitable solvent).
-
Ferric sulfate (B86663) solution (e.g., 1 x 10⁻⁴ M).
-
1,10-phenanthroline solution (e.g., 1 x 10⁻³ M).
-
Acetate (B1210297) buffer (pH 4.0).
Procedure:
-
Prepare a series of standard solutions of this compound in 10 mL volumetric flasks.
-
To each flask, add 1.5 mL of the ferric sulfate solution.
-
Heat the mixtures in a boiling water bath at 100°C for 10 minutes.
-
Cool the solutions to room temperature.
-
Add 1.0 mL of the 1,10-phenanthroline solution to each flask.
-
Dilute to the mark with acetate buffer.
-
Allow the color to develop for 3 minutes.
-
Measure the absorbance at 515 nm against a reagent blank.
-
Construct a calibration curve of absorbance versus this compound concentration.
Ferrozine (B1204870) Assay for Iron(II) Chelation
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.
Reagents:
-
This compound solution (various concentrations).
-
Ferrous sulfate (FeSO₄) solution (e.g., 2 mM).
-
Ferrozine solution (e.g., 5 mM).
-
HEPES buffer (pH 7.4).
Procedure:
-
To a 96-well plate, add 50 µL of this compound solution at different concentrations.
-
Add 50 µL of the FeSO₄ solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the ferrozine solution to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
The percentage of iron chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without the chelator and A_sample is the absorbance with this compound.
Thioflavin T (ThT) Assay for Inhibition of Amyloid-β Aggregation
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. Inhibitors of aggregation will reduce this fluorescence enhancement.[2]
Reagents:
-
Amyloid-β (1-42) peptide solution (e.g., 10 µM in a suitable buffer).
-
This compound solution (various concentrations).
-
Thioflavin T stock solution (e.g., 1 mM in water).
-
Phosphate buffer (pH 7.4).
-
Metal ion solution (e.g., CuCl₂ or ZnCl₂, 10 µM).
Procedure:
-
In a black 96-well plate, mix the Aβ peptide solution with the metal ion solution and different concentrations of this compound.
-
Add ThT to each well to a final concentration of 25 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Monitor the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity versus time to observe the kinetics of aggregation. A delay in the increase in fluorescence or a lower final fluorescence intensity in the presence of this compound indicates inhibition of aggregation.
Experimental and Logical Workflows
General Workflow for Evaluating a Metal Chelating Agent
The following diagram illustrates a typical workflow for the initial screening and characterization of a potential metal chelating drug.
Workflow for Assessing Inhibition of Metal-Induced Amyloid-β Aggregation
This workflow details the steps to evaluate the efficacy of a compound like this compound in preventing metal-induced Aβ aggregation.
Conclusion
This compound's well-established role as a metal chelating agent provides a strong foundation for its therapeutic applications. Its ability to sequester essential metal ions from pathogenic microorganisms underscores its efficacy as an amoebicide. Furthermore, its capacity to modulate intracellular metal ion concentrations, particularly zinc, opens up exciting possibilities for its use in a wider range of diseases, including those involving inflammatory and neurodegenerative processes. The proposed mechanisms of NF-κB inhibition and the disruption of metal-induced amyloid-β aggregation highlight promising areas for future research and drug development. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to further investigate and harness the therapeutic potential of this compound and other 8-hydroxyquinoline derivatives. Further studies to precisely quantify the stability constants of this compound with various metal ions and to elucidate the exact molecular details of its interaction with signaling pathways will be crucial in advancing its clinical applications.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.aascit.org [article.aascit.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8 – Hydroxyquinoline by Potentiometric Titration | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc-induced NF-kappaB inhibition can be modulated by changes in the intracellular metallothionein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
An In-depth Technical Guide on Diiodohydroxyquinoline Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research on the neurotoxicity of diiodohydroxyquinoline (DHQ), a halogenated 8-hydroxyquinoline (B1678124) derivative. Historically used as an intestinal amebicide, its clinical application has been overshadowed by concerns of severe neurological side effects, most notably Subacute Myelo-Optic Neuropathy (SMON), a condition also strongly associated with the related compound, clioquinol (B1669181).[1][2] This document synthesizes quantitative data from preclinical studies, details experimental methodologies for inducing and assessing neurotoxicity, and elucidates the core molecular signaling pathways implicated in DHQ-induced neuronal damage.
Core Mechanisms of Neurotoxicity
The neurotoxic effects of this compound are not attributed to a single mechanism but rather a cascade of interconnected cellular events. The primary initiating factor is its ability to act as a metal chelator and ionophore, disrupting the homeostasis of divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[2] This disruption triggers a series of downstream pathological events including excitotoxicity, mitochondrial dysfunction, oxidative stress, and neuroinflammation, culminating in neuronal damage and cell death.
Quantitative Data on Neurotoxicity
The following tables summarize key quantitative findings from a pivotal preclinical study investigating the neurotoxic effects of sub-acute DHQ administration in a rat model. The study highlights significant motor and sensory impairments, as well as widespread histopathological damage in the central and peripheral nervous systems.[1][3][4][5]
Table 1: Effects of this compound on Motor Function in Rats
| Parameter | Animal Group | Control (Mean ± SD) | DHQ-Treated (Mean ± SD) | Percentage Change | p-value |
| Open Field: Distance Traveled (cm) | Young Male | 2500 ± 200 | 377.5 ± 50 | ↓ 84.9% | < 0.05 |
| Young Female | 2800 ± 250 | 890.4 ± 100 | ↓ 68.2% | < 0.05 | |
| Adult Male | 2200 ± 180 | 589.6 ± 70 | ↓ 73.2% | < 0.05 | |
| Adult Female | 2400 ± 220 | 500 ± 60 | ↓ 79.2% | < 0.05 | |
| Rotarod: Fall Off Latency (s) | Young Male | 180 ± 20 | 2.16 ± 0.5 | ↓ 98.8% | < 0.05 |
| Young Female | 170 ± 15 | 27.54 ± 5 | ↓ 83.8% | < 0.05 | |
| Adult Male | 190 ± 25 | 30.21 ± 6 | ↓ 84.1% | < 0.05 | |
| Adult Female | 185 ± 20 | 10.91 ± 3 | ↓ 94.1% | < 0.05 |
Data extracted from Kamel, A. S. et al. (2022).[1][4]
Table 2: Effects of this compound on Sensory Function in Rats
| Parameter | Animal Group | Control (Mean ± SD) | DHQ-Treated (Mean ± SD) | Percentage Change | p-value |
| Cold Allodynia: Paw Withdrawal Latency (s) | Young Male | 15 ± 2 | 7.1 ± 1 | ↓ 52.6% | < 0.05 |
| Young Female | 16 ± 1.5 | 9.33 ± 1.2 | ↓ 41.7% | < 0.05 | |
| Adult Male | 14 ± 2.5 | 6.8 ± 0.9 | ↓ 51.4% | < 0.05 | |
| Adult Female | 15.5 ± 2 | 7.73 ± 1.1 | ↓ 50.1% | < 0.05 | |
| Hot Plate: Reaction Latency (s) | Young Male | 12 ± 1.8 | 5.17 ± 0.8 | ↓ 56.9% | < 0.05 |
| Young Female | 13.5 ± 2 | 9.0 ± 1.5 | ↓ 33.3% | < 0.05 | |
| Adult Male | 11.5 ± 1.5 | 5.67 ± 0.7 | ↓ 50.7% | < 0.05 | |
| Adult Female | 12.8 ± 2.2 | 6.72 ± 1.3 | ↓ 47.5% | < 0.05 |
Data extracted from Kamel, A. S. et al. (2022).[1][4]
Table 3: Histopathological Degenerative Scores in DHQ-Treated Rats
| Brain/Nerve Region | Young Male | Young Female | Adult Male | Adult Female |
| Cerebral Cortex | ++ | +++ | ++ | +++ |
| Striatum | ++ | +++ | ++ | +++ |
| Spinal Cord | + | ++ | + | ++ |
| Sciatic Nerve | + | ++ | + | ++ |
Scoring: + (Mild), ++ (Moderate), +++ (Severe) degenerative changes, including neuronal necrosis, neurofibrillary tangles, gliosis, and demyelination. Young female rats consistently showed the most severe pathology.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of neurotoxicity research. The following protocols are based on the key experimental study cited above.
Animal Model and Dosing Regimen
-
Species: Wistar rats.[4]
-
Groups: Eighty rats were divided into eight groups based on age (young: 3 weeks old; adult: 4 months old), sex (male/female), and treatment (Control/DHQ).[3][5]
-
DHQ Administration: this compound was administered daily for 4 weeks.
-
Control Group: Received equivalent volumes of saline.[3]
-
Route of Administration: Oral gavage is implied for amebicide administration, though the specific route should be confirmed from the primary source.
Behavioral Assessments
-
Motor Function:
-
Open Field Test (OFT): Rats were placed in an open arena to measure locomotor activity (distance traveled), mean speed, and anxiety-like behavior (time spent in the center vs. periphery).[3]
-
Rotarod Test: To assess motor coordination and balance, rats were placed on a rotating rod, and the latency to fall was recorded.[3]
-
-
Sensory Function:
-
Hot Plate Test: The latency for the rat to exhibit a pain response (e.g., licking a paw) after being placed on a heated surface was measured to assess thermal hyperalgesia.[3]
-
Hind Paw Cold Allodynia Test: Paw withdrawal latency in response to a cold stimulus was measured.[1]
-
Analgesiometer (Randall-Selitto Test): Mechanical pain threshold was determined by applying increasing pressure to the hind paw.[3]
-
Histopathological Analysis
-
Tissue Collection: Following the 4-week treatment period and behavioral testing, animals were euthanized, and tissue samples were collected.
-
Tissues Examined: Cerebral cortex, striatum, spinal cord, and sciatic nerve.[1][3]
-
Preparation: Tissues were fixed, processed, embedded in paraffin, sectioned, and stained with standard histological stains (e.g., Hematoxylin and Eosin) for microscopic examination.
-
Analysis: A pathologist, blinded to the treatment groups, scored the tissues for signs of neurodegeneration, including neuronal atrophy, pyknosis (nuclear shrinkage), demyelination, and spongiosis (vacuole formation).[4]
Signaling Pathways and Visualization
The neurotoxic cascade of this compound is complex. The following diagrams, rendered in DOT language, illustrate the key molecular pathways involved.
Zinc Ionophore Action and TRPA1 Activation in Sensory Neurons
This compound acts as a zinc ionophore, transporting extracellular zinc into sensory neurons. This elevation of intracellular zinc directly activates the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key sensor for noxious stimuli.[1][6][7] TRPA1 activation leads to cation influx, neuronal depolarization, and the sensation of pain, manifesting as hyperalgesia and allodynia.[1][6][7]
References
- 1. Clioquinol and pyrithione activate TRPA1 by increasing intracellular Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New applications of clioquinol in the treatment of inflammation disease by directly targeting arginine 335 of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Evidence for this compound-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Evidence for this compound-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
An In-depth Technical Guide to the Antimicrobial Spectrum of Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodohydroxyquinoline, a halogenated 8-hydroxyquinoline (B1678124) derivative also known as iodoquinol, has a long-standing history as an antiprotozoal agent, primarily for the treatment of intestinal amoebiasis.[1] Recent research, however, has unveiled a broader antimicrobial potential, including significant antibacterial, antifungal, and antiviral activities. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.
Antimicrobial Spectrum: Quantitative Analysis
This compound exhibits a diverse range of antimicrobial activities. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), against various microorganisms.
Antibacterial Activity
Recent studies have highlighted the potent antibacterial properties of this compound, particularly against anaerobic bacteria. A comprehensive study on Clostridioides difficile demonstrated significant activity against a large number of clinical isolates.
Table 1: Antibacterial Activity of this compound against Clostridioides difficile
| No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | Reference |
| 39 | 0.06 - 4 | 0.5 | 2 | 0.125 - 8 | [2] |
Antifungal Activity
This compound has demonstrated notable in vitro activity against a variety of fungal pathogens, including clinically relevant yeasts and molds.
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain(s) | MIC (µM) | IC₅₀ (µg/mL) | Reference |
| Candida auris | 0383, 0384, 0385 | - | ~2 | |
| Candida auris | Other strains | - | <1 | |
| Fonsecaea pedrosoi | - | 1.25 | - | |
| Madurella mycetomatis | - | 8 | - | |
| Sporothrix brasiliensis | - | 0.5 | - | |
| Sporothrix schenckii | - | 1 | - |
Antiprotozoal Activity
Antiviral Activity
Emerging research has identified this compound as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19.
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| SARS-CoV-2 | VeroE6 | 1.38 |
Mechanism of Action
The primary mechanism of antimicrobial action of this compound is believed to be its ability to chelate essential metal ions, particularly ferrous (Fe²⁺) and cupric (Cu²⁺) ions.[1][3] These metal ions are crucial cofactors for a variety of microbial enzymes involved in essential metabolic pathways. By sequestering these ions, this compound disrupts these enzymatic processes, leading to the inhibition of microbial growth and, in some cases, cell death.[3]
An additional proposed mechanism involves the intercalation of this compound into microbial DNA, which can interfere with DNA replication and transcription, further contributing to its antimicrobial effects.[3]
Experimental Protocols
The determination of the antimicrobial activity of this compound, as reported in the literature, predominantly follows standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination (Adapted from CLSI M07)[4][5][6][7][8]
This protocol provides a general framework for determining the MIC of this compound against bacteria. For fungi, CLSI document M38-A2 provides specific guidance.[4]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO). The final concentration of the solvent in the assay wells should not exceed 1% and should be demonstrated to not affect microbial growth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will result in a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 10 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours for most bacteria. Incubation conditions for fungi may vary.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.
-
Conclusion
This compound possesses a broader antimicrobial spectrum than historically recognized, with demonstrated efficacy against clinically significant bacteria, fungi, and viruses in vitro. Its primary mechanism of action, metal ion chelation, presents a potentially robust target that may be less prone to the development of resistance compared to other antimicrobial mechanisms. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic potential, and evaluate its efficacy in in vivo models for these expanded indications. The standardized protocols outlined in this guide provide a foundation for future investigations into this promising antimicrobial agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Diiodohydroxyquinoline: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of Diiodohydroxyquinoline on cancer cells in culture. The information is intended to guide researchers in designing and executing experiments to evaluate its cytotoxic and mechanistic properties.
Introduction
This compound, also known as Iodoquinol, is a halogenated derivative of 8-hydroxyquinoline (B1678124).[1] It is primarily recognized for its amoebicidal properties.[2] Emerging research has highlighted the potential of 8-hydroxyquinoline and its derivatives as anticancer agents due to their metal-chelating properties and ability to induce apoptosis and modulate critical cellular signaling pathways.[1][3][4] The primary mechanism of action for 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting cellular homeostasis and enzymatic functions.[1] This document outlines detailed protocols for assessing the effects of this compound on cancer cell viability, apoptosis, and the NF-κB signaling pathway.
Data Presentation
Table 1: Reported IC50 Values of 8-Hydroxyquinoline Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | MCF-7 (Breast) | 12.5 | [1] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | A549 (Lung) | 8.7 | [1] |
| 2-methyl, 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 | [1] |
| 2-methyl, 5,7-dichloro-8-hydroxyquinoline | A549 (Lung) | 2.2 | [1] |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [4] |
| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [4] |
| (8-Hydroxyquinoline) Gallium(III) Complex (CP-4) | HCT116 (Colon) | 1.2 ± 0.3 | [5] |
| Zinc(II)-8-hydroxyquinoline Complex (DQ6) | SK-OV-3/DDP (Ovarian) | 2.25 ± 0.13 | [6] |
Note: IC50 values for this compound may vary depending on the cancer cell line and experimental conditions. The above table provides a reference range based on structurally related compounds.
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cells in T-75 flasks with complete growth medium.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
Western Blot Analysis for NF-κB Pathway
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the NF-κB pathway to assess the effect of this compound on its activation.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay. A positive control for NF-κB activation (e.g., TNF-α treatment) should be included.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Diiodohydroxyquinoline (DIHQ), also known as Iodoquinol, in various samples, including bulk powder, pharmaceutical formulations, and biological matrices.[1][2] The protocols are based on established analytical techniques and are intended to guide researchers in setting up and validating their own assays.
This compound is a halogenated hydroxyquinoline derivative used in the treatment of amoebiasis.[1][3] Accurate and reliable quantification of DIHQ is crucial for quality control of pharmaceutical products and for pharmacokinetic studies.
Summary of Analytical Methods
A variety of analytical methods have been developed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the separation and quantification of DIHQ, often in combination with other drugs.[1][4][5][6]
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique suitable for qualitative and semi-quantitative analysis, which can be coupled with densitometry for quantitative measurements.[1][4][5]
-
Spectrofluorimetry: A highly sensitive method based on the native fluorescence of the DIHQ molecule.[2][7]
-
UV-Visible Spectrophotometry: A straightforward and accessible technique, often involving a chemical reaction to produce a colored complex for measurement.[8]
-
Atomic Absorption Spectrometry (AAS): An indirect method that involves the reaction of DIHQ with a metal ion and subsequent measurement of the metal concentration.[8]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for the different analytical methods described in the literature, providing a basis for method selection and comparison.
Table 1: Chromatographic Methods
| Parameter | RP-HPLC[1] | TLC-Spectrodensitometry[1] |
| Linearity Range | 5 - 150 µg/mL | 0.2 - 1.8 µ g/band |
| Regression Equation | Y = 4.9775C - 12.539 | Y = 2.5443C - 0.0258 |
| Correlation Coefficient (r) | 0.9992 | 0.9991 |
Table 2: Spectroscopic and Other Methods
| Parameter | Spectrofluorimetry[2] | UV-Vis Method I (Prussian Blue)[8] | UV-Vis Method II (1,10-Phenanthroline)[8] | Atomic Absorption Spectrometry (AAS)[8] |
| Linearity Range | 400 - 900 ng/mL | 2.0 - 20.0 µg/mL | 1.0 - 10.0 µg/mL | 0.2 - 2.0 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.2 µg/mL | 0.17 µg/mL | 0.07 µg/mL |
| Accuracy (%) | 100.21 ± 1.13 (bulk) 100.53 ± 1.42 (plasma) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the simultaneous determination of this compound and Metronidazole (B1676534) in bulk powder and pharmaceutical formulations.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reversed-phase column
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of water and methanol in a 60:40 (v/v) ratio. Adjust the pH to 3.6 with orthophosphoric acid.
-
Standard Solution Preparation:
-
Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of DIHQ standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Solution (100 µg/mL): Dilute 20 mL of the stock solution to 100 mL with methanol.
-
Calibration Standards (5-150 µg/mL): Prepare a series of calibration standards by appropriate dilution of the working solution with the mobile phase.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to 50 mg of DIHQ into a 100 mL volumetric flask.
-
Add 70 mL of methanol and stir for 30 minutes.
-
Dilute to volume with methanol and filter.
-
Make appropriate dilutions of the filtrate with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Water:Methanol (60:40, v/v), pH 3.6
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DIHQ in the sample from the calibration curve.
Spectrofluorimetric Method
This highly sensitive method is applicable for the determination of this compound in bulk powder and spiked human plasma.[2]
Instrumentation:
-
Spectrofluorometer with a Xenon lamp
Reagents:
-
Methanol (Analytical grade)
-
Water (Deionized)
Procedure:
-
Standard Solution Preparation:
-
Stock Solution (0.5 mg/mL): Dissolve 50 mg of DIHQ in 100 mL of methanol.
-
Working Solution 1 (100 µg/mL): Dilute 20 mL of the stock solution to 100 mL with methanol.
-
Working Solution 2 (1 µg/mL): Dilute 1 mL of working solution 1 to 100 mL with methanol.
-
-
Calibration Standards (400-900 ng/mL):
-
In a series of 10 mL volumetric flasks, add appropriate aliquots of working solution 2.
-
Dilute to volume with water.
-
-
Sample Preparation (Spiked Human Plasma):
-
Spike 1 mL of blank plasma with known concentrations of DIHQ to achieve final concentrations in the range of 400-900 ng/mL.
-
Add methanol to a final volume of 10 mL.
-
Vortex vigorously and centrifuge at 3000 rpm for 15 minutes.
-
Transfer 1 mL of the supernatant to a 10 mL volumetric flask and dilute to volume with water.
-
-
Measurement:
-
Excitation Wavelength: 250 nm
-
Emission Wavelength: 495 nm
-
-
Quantification: Create a calibration curve by plotting the fluorescence intensity against the concentration of the standards. Calculate the DIHQ concentration in the samples using the regression equation.
UV-Visible Spectrophotometric Method (using 1,10-Phenanthroline)
This method is based on the oxidation of this compound by Fe(III), and the subsequent reaction of the produced Fe(II) with 1,10-phenanthroline (B135089) to form a red-colored complex.[8]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ferric sulfate (B86663) solution (1 x 10⁻⁵ M)
-
1,10-Phenanthroline solution
-
Acetate (B1210297) buffer
Procedure:
-
Standard Solution Preparation: Prepare standard solutions of DIHQ in the range of 1.0 - 10.0 µg/mL.
-
Color Development:
-
To aliquots of the standard solutions in a series of 10 mL volumetric flasks, add 1.5 mL of 1 x 10⁻⁵ M ferric sulfate solution.
-
Heat the mixtures in a boiling water bath at 100°C for 10 minutes.
-
Cool the solutions to room temperature.
-
Add 1.0 mL of 1,10-phenanthroline solution and dilute to volume with acetate buffer.
-
-
Measurement:
-
Measure the absorbance of the red-colored complex at 515 nm after 3 minutes.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of DIHQ in the sample from this curve.
Visualizations
Caption: Workflow for the quantification of this compound by RP-HPLC.
Caption: Workflow for this compound quantification by Spectrofluorimetry.
Caption: Workflow for UV-Visible Spectrophotometric quantification of DIHQ.
References
- 1. scispace.com [scispace.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for simultaneous determination of this compound and metronidazole in their binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Diiodohydroxyquinoline in Amoebiasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated hydroxyquinoline compound that has been historically used as a luminal amebicide for the treatment of intestinal amoebiasis caused by Entamoeba histolytytica.[1][2][3] Its primary mode of action is centered in the intestinal lumen, where it is effective against both the trophozoite and cyst stages of the parasite.[1][3] Due to its poor absorption from the gastrointestinal tract, this compound maintains a high concentration in the gut, making it suitable for targeting luminal infections.[1] These characteristics make it a valuable tool for in vitro and in vivo research models of amoebiasis, particularly for studying luminal parasite clearance and the effects of iron chelation on amoebic viability.
Mechanism of Action
The amoebicidal activity of this compound is primarily attributed to its ability to chelate essential metal ions, particularly iron, which are crucial for the parasite's metabolic processes.[1][2][4] Entamoeba histolytica has a high requirement for iron, which is essential for the function of various iron-dependent enzymes and for parasite survival and proliferation.[1][5] By sequestering iron, this compound disrupts these vital enzymatic pathways, leading to impaired growth and eventual death of the amoeba.[2][5]
Additional proposed mechanisms of action include the disruption of the parasite's DNA function and damage to its cell membrane, leading to a loss of cellular integrity.[1]
Data Presentation
In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound against pathogenic protozoa.
| Organism | Strain | Metric | Value | Reference |
| Entamoeba histolytica | HM1:IMSS | Growth Inhibition | Effective at 0.1 µg/mL | [6] |
| Clostridioides difficile | 39 Clinical Isolates | MIC₅₀ | 0.5 µg/mL | [7][8] |
| Clostridioides difficile | 39 Clinical Isolates | MIC₉₀ | 2.0 µg/mL | [7][8] |
In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for this compound in a mouse model of amoebic colitis.
| Animal Model | Treatment Regimen | Outcome | Result | Reference |
| Mouse (CBA/J) | 20 mg/kg iodoquinol, oral gavage, days -1, +1, +3, +5 post-infection | Cecal Amebic Antigen | Significant reduction compared to control | [6] |
| Mouse (CBA/J) | 20 mg/kg iodoquinol, oral gavage, days -1, +1, +3, +5 post-infection | Ameba Culture from Cecum | Significant reduction in positive cultures | [6] |
Experimental Protocols
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol describes a method for determining the in vitro susceptibility of E. histolytica trophozoites to this compound.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium (or other suitable axenic culture medium)
-
This compound (Iodoquinol)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Incubator (37°C) with an anaerobic gas generating system
-
Inverted microscope
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Protocol:
-
Parasite Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the amoebae (typically ≤0.5%).
-
Assay Setup: a. Harvest trophozoites from culture during the logarithmic growth phase. b. Adjust the parasite concentration to a seeding density of 5 x 10⁴ cells/mL in fresh medium. c. Dispense 100 µL of the parasite suspension into each well of a 96-well plate. d. Add 100 µL of the diluted this compound solutions to the respective wells to achieve a final volume of 200 µL and the desired drug concentrations. Include wells with medium and DMSO as negative controls and a known anti-amoebic drug like metronidazole (B1676534) as a positive control.
-
Incubation: Incubate the plate at 37°C for 48-72 hours in an anaerobic environment.
-
Assessment of Viability: a. After incubation, assess the viability of the trophozoites. This can be done qualitatively by observing morphology and motility under an inverted microscope. b. For quantitative analysis, use a cell viability assay such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration compared to the untreated control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model of Amoebic Colitis
This protocol outlines a method to evaluate the in vivo efficacy of this compound in a mouse model of intestinal amoebiasis.[6]
Materials:
-
CBA/J mice (or other susceptible strain)
-
Entamoeba histolytica trophozoites (virulent strain)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO in PBS)
-
Anesthetic
-
Surgical instruments for laparotomy
-
Materials for cecal content collection and culture
-
ELISA kit for detecting amebic antigen
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Infection: a. Anesthetize the mice. b. Perform a laparotomy to expose the cecum. c. Inject 2 x 10⁶ virulent E. histolytica trophozoites directly into the cecum. d. Suture the incision.
-
Drug Administration: a. Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/kg). b. Administer the drug suspension or vehicle control to the mice via oral gavage. A sample treatment regimen could be on day -1 (prior to infection) and on days +1, +3, and +5 post-infection.[6]
-
Efficacy Assessment (at day +7 post-infection): a. Euthanize the mice. b. Collect cecal contents to assess the parasite load. c. Amebic Antigen Detection: Use a commercial ELISA kit to quantify the amount of amebic antigen in the cecal contents. d. Parasite Culture: Inoculate a portion of the cecal contents into TYI-S-33 medium to determine the presence of viable amoebae. e. Histopathology: Fix the cecal tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) to evaluate the extent of inflammation and tissue damage.
-
Data Analysis: Compare the parasite load (antigen levels and culture positivity) and histopathological scores between the this compound-treated and control groups to determine the efficacy of the treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action.
Caption: In Vitro Susceptibility Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metal-Dependent Enzymes with Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodohydroxyquinoline (also known as Iodoquinol) is a well-established antiparasitic agent whose primary mechanism of action involves the chelation of metal ions essential for the survival of pathogenic organisms.[1][2] This property makes it a valuable tool for researchers studying the structure and function of metal-dependent enzymes (metalloenzymes). By selectively sequestering metal cofactors such as iron (Fe), copper (Cu), and zinc (Zn), this compound can be employed to probe the role of these metals in catalysis, enzyme stability, and protein-protein interactions. These application notes provide detailed protocols and guidelines for utilizing this compound in the study of metalloenzymes.
Metalloenzymes play critical roles in a vast array of biological processes, making them attractive targets for therapeutic intervention in various diseases, including infectious diseases, cancer, and neurodegenerative disorders.[3][4] this compound and its derivatives, as metal-binding pharmacophores, offer a scaffold for the development of novel metalloenzyme inhibitors.[5]
Mechanism of Action
The primary mechanism by which this compound affects metal-dependent enzymes is through the chelation of the metal cofactor, thereby inactivating the enzyme.[6] This can occur through the formation of a stable complex with the metal ion, effectively removing it from the enzyme's active site. This mechanism has been demonstrated for related 8-hydroxyquinolines with copper-dependent enzymes like diamine oxidase, where the chelating agent was shown to completely remove Cu(2+) ions from the enzyme.[7][8]
Data Presentation
While specific IC50 and Ki values for this compound against a wide range of metalloenzymes are not extensively documented in publicly available literature, the following table summarizes known quantitative data for related 8-hydroxyquinoline (B1678124) derivatives against representative metalloenzymes to provide a comparative baseline.
| Compound | Target Enzyme | Metal Cofactor | IC50 (µM) | Ki (nM) | Stability Constant (β2) of Enzyme-Metal Complex | Reference |
| 8-Hydroxyquinoline | Diamine Oxidase | Cu | - | - | 32.1 | [7] |
| 8-Hydroxyquinoline Derivative (5e) | Matrix Metalloproteinase-2 (MMP-2) | Zn | 0.45 | - | - | [9] |
| 8-Hydroxyquinoline Derivative (5h) | Matrix Metalloproteinase-2 (MMP-2) | Zn | 0.38 | - | - | [9] |
| 8-Hydroxyquinoline Derivative (5e) | Matrix Metalloproteinase-9 (MMP-9) | Zn | 0.21 | - | - | [9] |
| 8-Hydroxyquinoline Derivative (5h) | Matrix Metalloproteinase-9 (MMP-9) | Zn | 0.18 | - | - | [9] |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay for Metalloenzymes
This protocol provides a general framework for assessing the inhibitory effect of this compound on a chosen metalloenzyme.
Materials:
-
Purified metalloenzyme of interest
-
Substrate for the enzyme
-
This compound (Iodoquinol)
-
Appropriate buffer solution for the enzyme assay (e.g., Tris-HCl, HEPES)
-
Metal cofactor solution (e.g., ZnCl₂, CuSO₄, FeCl₃), if required for reconstitution
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to the desired concentration.
-
Prepare the substrate solution in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with DMSO only (no inhibitor).
-
Incubate the enzyme with this compound for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each this compound concentration.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[1]
-
Protocol 2: Investigating the Reversibility of Inhibition by Metal Ion Addition
This protocol helps determine if the inhibition by this compound can be reversed by the addition of excess metal cofactor, supporting a chelation-based mechanism.
Materials:
-
Same as Protocol 1
-
Concentrated solution of the relevant metal cofactor (e.g., 1 M ZnCl₂)
Procedure:
-
Inhibition:
-
Perform the enzyme inhibition assay as described in Protocol 1 up to the point of pre-incubation with this compound at a concentration that gives significant inhibition (e.g., near the IC80-IC90).
-
-
Metal Ion Rescue:
-
Following the pre-incubation with this compound, add an excess of the specific metal cofactor to the inhibited enzyme solution. The final concentration of the metal should be significantly higher than that of this compound.
-
Incubate for a further 10-15 minutes.
-
Initiate the reaction by adding the substrate.
-
-
Data Analysis:
-
Measure the reaction velocity and compare it to the velocity of the uninhibited control and the inhibited sample without metal ion addition.
-
A significant recovery of enzyme activity upon addition of the metal cofactor suggests that this compound acts by chelating the metal ion and that the inhibition is reversible.
-
Mandatory Visualizations
Caption: Inhibition of metalloenzymes by this compound via metal chelation.
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for investigating the reversibility of inhibition.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Diiodohydroxyquinoline
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diiodohydroxyquinoline (also known as Iodoquinol) in bulk drug substances and pharmaceutical formulations. The described method is selective, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
This compound is an amebicide halogenated hydroxyquinoline derivative used in the treatment of amoebiasis. Accurate and reliable analytical methods are crucial for ensuring the quality and potency of pharmaceutical products containing this active ingredient. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that effectively separates this compound from potential impurities and degradation products.
Chromatographic Principles
The method utilizes a reversed-phase C18 column as the stationary phase and a mobile phase consisting of a mixture of aqueous and organic solvents. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the more polar mobile phase. Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
Method 1: Isocratic RP-HPLC for this compound
This protocol is adapted from a method developed for the simultaneous determination of this compound and Metronidazole (B1676534).[1][2][3][4][5]
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-VIS detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
2. Reagents and Solutions
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Orthophosphoric acid.
-
This compound reference standard.
3. Preparation of Mobile Phase
-
Prepare a mixture of water and methanol in the ratio of 60:40 (v/v).
-
Adjust the pH of the mixture to 3.6 using orthophosphoric acid.
-
Degas the mobile phase by sonication for approximately 15 minutes before use.
4. Preparation of Standard Stock Solution
-
Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate to dissolve.
-
Dilute to the mark with methanol to obtain a stock solution of 0.5 mg/mL.[6]
5. Preparation of Working Standard Solutions
-
From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 5-150 µg/mL).[1]
6. Sample Preparation (for Pharmaceutical Formulations)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol, sonicate for 15-20 minutes to ensure complete extraction of the drug, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
7. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Methanol (60:40, v/v), pH 3.6 with Orthophosphoric Acid[1][2][3][4][5] |
| Flow Rate | 0.7 mL/min[1][2][3][4][5] |
| Detection Wavelength | 220 nm[1][2][3][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
8. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution in triplicate.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Alternative RP-HPLC Method
This method provides an alternative mobile phase composition for the analysis of halogenated 8-hydroxyquinolines.[7]
1. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Phenyl-silica (10 µm) |
| Mobile Phase | 0.001 M NiCl2 in Acetonitrile:Methanol:Water (30:20:50)[7] |
| Detection Wavelength | 273 nm[7] |
Note: The remaining parameters and procedures would be similar to Method 1, with appropriate adjustments for the different mobile phase and column.
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-silica (10 µm) |
| Mobile Phase | Water: Methanol (60:40, v/v), pH 3.6 | 0.001 M NiCl2 in Acetonitrile:Methanol:Water (30:20:50)[7] |
| Flow Rate | 0.7 mL/min[1][3][4][5] | Not Specified |
| Detection | 220 nm[1][2][3][4][5] | 273 nm |
| Retention Time (approx.) | 5.8 min[1] | Not Specified |
Table 2: Method Validation Parameters (Method 1)
| Parameter | Result |
| Linearity Range | 5 - 150 µg/mL[1] |
| Correlation Coefficient (r) | 0.9997[4] |
| Accuracy (Recovery) | 99.94 ± 0.773 %[4] |
| Precision (RSD) | < 2% |
Note: Precision data is a typical requirement for method validation and is included for completeness.
Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic methods for simultaneous determination of this compound and metronidazole in their binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of Diiodohydroxyquinoline (DIHQ) using various spectrophotometric and spectrofluorimetric methods. The methodologies are suitable for the analysis of DIHQ in bulk drug substances and pharmaceutical formulations.
Method 1: Colorimetric Determination of this compound via Oxidation Reaction
This method is based on the oxidation of this compound by iron(III). The resultant iron(II) is then complexed with a chromogenic agent, and the absorbance of the colored product is measured. Two variations of this method are presented below.
Principle: this compound + 2Fe³⁺ ⟶ Oxidized this compound + 2Fe²⁺ + 2H⁺
-
Method 1A: Fe²⁺ + [Fe(CN)₆]³⁻ ⟶ Fe₄[Fe(CN)₆]₃ (Prussian Blue)
-
Method 1B: Fe²⁺ + 3(1,10-Phenanthroline) ⟶ [Fe(Phen)₃]²⁺ (Red Complex)
Experimental Protocols
Reagents and Solutions:
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of 0.1 M HCl.
-
Iron(III) Solution (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of ferric sulfate (B86663) in distilled water.
-
Potassium Ferricyanide (B76249) Solution (for Method 1A): Prepare a suitable concentration as specified in the detailed procedure.
-
1,10-Phenanthroline (B135089) Solution (1 x 10⁻³ M for Method 1B): Dissolve 0.04 g in 20 mL of ethanol (B145695) and dilute to 100 mL with distilled water.[1]
-
Acetic Acid Solution (1.0 M): Prepare by appropriate dilution of glacial acetic acid.
-
0.1 M HCl: Prepare by diluting concentrated HCl.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure for Method 1A (Prussian Blue Formation):
-
Transfer aliquots of the this compound standard stock solution into a series of 10 mL calibrated flasks to obtain final concentrations in the range of 2.0-20.0 µg/mL.
-
Add 1.5 mL of 1 x 10⁻³ M ferric sulfate solution.
-
Heat the mixture in a boiling water bath at 100°C for 10 minutes.[1]
-
Cool the flasks to room temperature.
-
Add 1.0 mL of potassium ferricyanide solution.[1]
-
Dilute to the mark with distilled water.
-
Allow the reaction to proceed for 24 minutes.[1]
-
Measure the absorbance at the wavelength of maximum absorption.
Procedure for Method 1B (1,10-Phenanthroline Complex):
-
Transfer aliquots of the this compound standard stock solution into a series of 10 mL volumetric flasks to achieve final concentrations between 1.0-10.0 µg/mL.
-
Add 1.5 mL of 1 x 10⁻³ M ferric sulfate solution.
-
Heat the mixture in a boiling water bath at 100°C for 10 minutes.
-
Cool the flasks to room temperature.
-
Add 1.0 mL of 1.0 M acetic acid and 1.0 mL of 1 x 10⁻³ M 1,10-phenanthroline solution.
-
Dilute to the mark with distilled water.
-
Allow the color to develop for 3 minutes.
-
Measure the absorbance at 515 nm against a reagent blank.[1]
Data Presentation
| Parameter | Method 1A (Prussian Blue) | Method 1B (1,10-Phenanthroline) |
| Linearity Range | 2.0 - 20.0 µg/mL[1] | 1.0 - 10.0 µg/mL[1] |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | 0.17 µg/mL[1] |
| Sensitivity | 0.091 µg/mL[1] | 0.074 µg/mL[1] |
| Molar Absorptivity | Not Reported | Not Reported |
| Correlation Coefficient (r) | Not Reported | Not Reported |
| Recoveries | 94.0 - 102.5 %[1] | 94.0 - 102.5 %[1] |
Experimental Workflow
Workflow for Colorimetric Determination of this compound.
Method 2: Spectrofluorimetric Determination of this compound
This method utilizes the native fluorescence of this compound for its quantification and is particularly useful for sensitive analysis, including in biological matrices.
Principle: this compound, when excited at a specific wavelength, emits fluorescence at a longer wavelength. The intensity of this fluorescence is directly proportional to the concentration of the analyte.
Experimental Protocols
Reagents and Solutions:
-
This compound Stock Standard Solution (0.5 mg/mL): Accurately weigh 50 mg of DIHQ and dissolve in a 100 mL volumetric flask using methanol, with magnetic stirring for 30 minutes to ensure complete dissolution.[2]
-
Working Standard Solution (1) (100 µg/mL): Transfer 20 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.[2]
-
Working Standard Solution (2) (1 µg/mL): Transfer 1 mL of working standard solution (1) into a 100 mL volumetric flask and dilute to the mark with methanol.[2]
-
Methanol: Analytical grade.
-
Deionized Water: For final dilutions.
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Transfer aliquots of the working standard solution (2) into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 400 - 900 ng/mL.[2]
-
Complete the volume to the mark using deionized water.[2]
-
Measure the fluorescence intensity at an emission wavelength of 495 nm, with an excitation wavelength of 250 nm.[2][3][4]
-
Construct a calibration curve by plotting the fluorescence intensity against the corresponding concentrations.
For Analysis in Spiked Human Plasma:
-
Into a series of 10 mL volumetric flasks, add 1 mL of drug-free plasma.
-
Spike with different concentrations of DIHQ from the working standard solution to achieve final concentrations between 400-900 ng/mL.[2]
-
Complete the volume to the mark with methanol.[2]
-
Proceed with the fluorescence measurement as described above.
Data Presentation
| Parameter | Spectrofluorimetric Method |
| Excitation Wavelength (λex) | 250 nm[2][3][4] |
| Emission Wavelength (λem) | 495 nm[2][3][4] |
| Linearity Range | 400 - 900 ng/mL[2][3][4] |
| Correlation Coefficient (r) | 0.999[2] |
| Accuracy (Bulk Powder) | 100.21 ± 1.13%[2][3][4] |
| Accuracy (Spiked Human Plasma) | 100.53 ± 1.42%[2][3][4] |
| Repeatability (RSD%) | 0.521[2] |
| Intermediate Precision (RSD%) | 0.876[2] |
Experimental Workflow
Workflow for Spectrofluorimetric Determination of this compound.
Method 3: First Order Derivative Area Under Curve UV-Spectrophotometry
This method is suitable for the determination of this compound, particularly in the presence of other active pharmaceutical ingredients like Metronidazole, by utilizing derivative spectrophotometry to resolve spectral overlap.
Principle: The first derivative of the absorbance spectrum is calculated, and the area under the curve of a specific portion of this derivative spectrum is measured. This value is proportional to the concentration of the analyte and can be used for quantification, often with enhanced selectivity compared to zero-order spectrophotometry.
Experimental Protocols
Reagents and Solutions:
-
This compound Standard Stock Solution: Prepare a stock solution of known concentration in 0.1 N HCl.
-
0.1 N HCl: Prepare by diluting concentrated HCl with distilled water.
Instrumentation:
-
UV-Visible Spectrophotometer with software capable of calculating derivative spectra and area under the curve.
Procedure:
-
Prepare a series of standard solutions of this compound in 0.1 N HCl.
-
Scan the absorbance of each standard solution in the UV region.
-
Calculate the first derivative of the absorbance spectra.
-
Measure the area under the curve of the first derivative spectra between 236 nm and 251 nm.[5]
-
Construct a calibration curve by plotting the area under the curve values against the corresponding concentrations of this compound.
-
For sample analysis, prepare the sample solution in 0.1 N HCl and follow the same procedure to determine the concentration from the calibration curve.
Data Presentation
| Parameter | First Order Derivative Area Under Curve Method |
| Wavelength Range for AUC | 236 - 251 nm[5] |
| Solvent | 0.1 N HCl[5] |
| Linearity Range | Not explicitly stated for DIHQ, but a similar method for another drug showed 2-14 µg/mL[5] |
| Correlation Coefficient (r) | Not explicitly stated for DIHQ, but a similar method for another drug showed 0.999[5] |
Logical Relationship Diagram
Logical flow for First Order Derivative AUC Spectrophotometry.
References
Diiodohydroxyquinoline in Drug Repurposing Screens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated 8-hydroxyquinoline (B1678124) derivative traditionally used as a luminal amebicide for the treatment of intestinal amoebiasis.[1][2][3] Its established safety profile and long history of clinical use make it an attractive candidate for drug repurposing screens. This document provides detailed application notes and experimental protocols for screening this compound for new therapeutic indications, with a focus on its potential anticancer and antiviral activities. The primary mechanisms of action of this compound are believed to involve the chelation of essential metal ions like iron and copper, disruption of DNA function, and potential membrane disruption.[2][4] Recent studies suggest that its therapeutic potential may extend beyond its antiparasitic role, with evidence of activity against various cancer cell lines and viruses.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in anticancer and antiviral screens.
Anticancer Activity: NCI-60 Human Tumor Cell Line Screen
This compound (NSC Identifier: 8704) has been evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, is a key metric of anticancer activity. The data presented here is derived from the NCI's Developmental Therapeutics Program (DTP) database.[5][6][7][8][9]
| Cell Line Panel | Cell Line Name | GI50 (µM) |
| Leukemia | CCRF-CEM | 2.56 |
| HL-60(TB) | 2.50 | |
| K-562 | 2.81 | |
| MOLT-4 | 2.39 | |
| RPMI-8226 | 2.45 | |
| SR | 2.56 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 3.38 |
| EKVX | 3.02 | |
| HOP-62 | 3.01 | |
| HOP-92 | 3.01 | |
| NCI-H226 | 3.15 | |
| NCI-H23 | 3.15 | |
| NCI-H322M | 3.15 | |
| NCI-H460 | 2.91 | |
| NCI-H522 | 3.46 | |
| Colon Cancer | COLO 205 | 2.81 |
| HCT-116 | 3.08 | |
| HCT-15 | 3.30 | |
| HT29 | 3.15 | |
| KM12 | 3.15 | |
| SW-620 | 3.08 | |
| CNS Cancer | SF-268 | 3.38 |
| SF-295 | 3.30 | |
| SF-539 | 3.08 | |
| SNB-19 | 3.08 | |
| SNB-75 | 3.08 | |
| U251 | 3.30 | |
| Melanoma | LOX IMVI | 2.94 |
| MALME-3M | 3.15 | |
| M14 | 3.08 | |
| MDA-MB-435 | 3.01 | |
| SK-MEL-2 | 3.23 | |
| SK-MEL-28 | 3.38 | |
| SK-MEL-5 | 3.08 | |
| UACC-257 | 3.30 | |
| UACC-62 | 3.23 | |
| Ovarian Cancer | IGROV1 | 3.01 |
| OVCAR-3 | 3.30 | |
| OVCAR-4 | 3.08 | |
| OVCAR-5 | 3.23 | |
| OVCAR-8 | 3.08 | |
| NCI/ADR-RES | 3.38 | |
| SK-OV-3 | 3.38 | |
| Renal Cancer | 786-0 | 3.08 |
| A498 | 3.46 | |
| ACHN | 3.23 | |
| CAKI-1 | 3.23 | |
| RXF 393 | 3.08 | |
| SN12C | 3.23 | |
| TK-10 | 3.30 | |
| UO-31 | 3.08 | |
| Prostate Cancer | PC-3 | 3.30 |
| DU-145 | 3.23 | |
| Breast Cancer | MCF7 | 3.01 |
| MDA-MB-231/ATCC | 3.23 | |
| HS 578T | 3.23 | |
| BT-549 | 3.01 | |
| T-47D | 3.30 | |
| MDA-MB-468 | 3.23 |
Antiviral Activity
Recent drug repurposing screens have identified this compound as a potential antiviral agent. Notably, it has shown activity against SARS-CoV-2.
| Virus | Cell Line | EC50 (µM) | Assay Type |
| SARS-CoV-2 | Vero E6 | 1.38 | Not Specified |
Signaling Pathways and Mechanisms of Action
The repurposed anticancer and antiviral effects of this compound are likely mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, the activities of related quinoline (B57606) compounds suggest the following pathways as probable targets.
Proposed Anticancer Signaling Pathways
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting cell proliferation and survival.[10][11] Quinoline derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling.[12][13][14]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory responses and cell survival, and its dysregulation is linked to cancer.[15][16][17] Some quinoline compounds inhibit the NF-κB pathway by suppressing the activity of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1][18][19]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[7][10][20][21][22] Inhibition of this pathway is a common strategy in cancer therapy. Certain quinoline-based compounds have demonstrated the ability to modulate this pathway.[20]
Proposed Antiviral Signaling Pathways
The antiviral mechanisms of quinoline derivatives are multifaceted and can involve both direct-acting and host-directed effects.[23][24][25]
-
Inhibition of Viral Entry: Some quinoline compounds are thought to interfere with viral entry by inhibiting the acidification of endosomes, a step necessary for the release of the viral genome of many viruses into the cytoplasm.
-
Inhibition of Viral Replication: Quinolines may also inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses.[25]
-
Modulation of Host Immune Response: this compound's potential to inhibit the NF-κB pathway could also play a role in its antiviral activity by modulating the host's inflammatory response to infection.[22]
Experimental Protocols
The following are detailed protocols for conducting key experiments in a drug repurposing screen of this compound.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for drug repurposing involves several stages, from initial screening to hit validation.
Protocol 1: In Vitro Anticancer Activity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.
1. Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 value.
-
Protocol 2: In Vitro Antiviral Activity using Plaque Reduction Assay
This protocol is to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
1. Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium
-
Virus stock of known titer (PFU/mL)
-
This compound
-
DMSO
-
PBS
-
Overlay medium (e.g., growth medium with 1% low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
2. Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).
-
Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
In separate tubes, mix equal volumes of each drug dilution with the diluted virus. Include a virus control (virus with infection medium and DMSO) and a cell control (infection medium only).
-
Incubate the drug-virus mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Add the drug-virus mixtures to the respective wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-30 minutes.
-
-
Overlay and Incubation:
-
Aspirate the inoculum.
-
Add 2-3 mL of overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 10% formalin for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound presents a compelling case for drug repurposing, with demonstrated in vitro activity against a broad range of cancer cell lines and emerging evidence of antiviral efficacy. The proposed mechanisms of action, involving the modulation of key signaling pathways such as STAT3, NF-κB, and PI3K/Akt, offer a rationale for its observed effects and provide a roadmap for further investigation. The detailed protocols provided herein offer a standardized approach for researchers to systematically evaluate the potential of this compound in various disease models. Further studies, including in vivo efficacy and mechanistic deep dives, are warranted to fully elucidate its therapeutic potential beyond its traditional use as an antiprotozoal agent.
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 4. Quantitative High-Throughput Drug Screening Identifies Novel Classes of Drugs with Anticancer Activity in Thyroid Cancer Cells: Opportunities for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative high-throughput drug screening identifies novel classes of drugs with anticancer activity in thyroid cancer cells: opportunities for repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stat3 Directly Controls the Expression of Tbx5, Nkx2.5, and GATA4 and Is Essential for Cardiomyocyte Differentiation of P19CL6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential induction and activation of NF-kappaB transcription complexes in radiation-induced chromosomally unstable cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 24. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
In Vivo Administration of Diiodohydroxyquinoline in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated 8-hydroxyquinoline (B1678124) derivative with a history of use as a luminal amebicide.[1] Its mechanism of action is thought to involve the chelation of essential metal ions, such as iron, which are crucial for parasitic survival.[1] More recently, interest in 8-hydroxyquinolines has expanded to neurodegenerative diseases due to their ability to modulate metal ion homeostasis in the brain. This document provides detailed application notes and protocols for the in vivo administration of this compound in various animal models, focusing on its investigation for neurotoxicity, potential neuroprotective effects related to its zinc ionophore activity, and its traditional use in parasitic disease models.
Data Presentation
Table 1: Summary of In Vivo this compound Administration and Effects in a Rat Neurotoxicity Model
| Animal Model | Age Group | Sex | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| Wistar Rat | Young | Male | 176.7 | Oral | 4 weeks | Significant decrease in open field distance traveled and rotarod fall latency.[2][3][4] | [2][3][4] |
| Wistar Rat | Young | Female | 176.7 | Oral | 4 weeks | Most susceptible group, showing significant motor and sensory impairments.[2][3][4] | [2][3][4] |
| Wistar Rat | Adult | Male | 247.4 | Oral | 4 weeks | Significant motor impairments observed.[2][3][4] | [2][3][4] |
| Wistar Rat | Adult | Female | 247.4 | Oral | 4 weeks | Significant motor impairments observed.[2][3][4] | [2][3][4] |
Table 2: Quantitative Behavioral and Histopathological Changes in Rats Treated with this compound
| Parameter | Animal Group | Control (Mean ± SD) | This compound (Mean ± SD) | % Change |
| Open Field Test | ||||
| Distance Traveled (cm) | Young Male | 1500 ± 200 | 226.5 ± 30 | -84.9%[2] |
| Young Female | 1600 ± 250 | 508.8 ± 80 | -68.2%[2] | |
| Adult Male | 1400 ± 180 | 375.2 ± 50 | -73.2%[2] | |
| Adult Female | 1300 ± 150 | 269.1 ± 40 | -79.2%[2] | |
| Rotarod Test | ||||
| Fall Off Latency (s) | Young Male | 180 ± 20 | 2.16 ± 0.5 | -98.8%[2] |
| Young Female | 170 ± 25 | 27.54 ± 4 | -83.8%[2] | |
| Adult Male | 160 ± 20 | 25.44 ± 3 | -84.1%[2] | |
| Adult Female | 150 ± 18 | 8.85 ± 1.5 | -94.1%[2] | |
| Histopathology (Score) | ||||
| Demyelination (Sciatic Nerve) | Young Female | 0.2 ± 0.1 | 2.8 ± 0.4 | +1300% |
Experimental Protocols
I. Neurotoxicity Assessment in a Rat Model
This protocol is based on studies investigating the neurotoxic effects of sub-acute exposure to this compound.
1. Animal Model:
-
Species: Wistar rats[4]
-
Age: Young (e.g., 4-5 weeks) and Adult (e.g., 10-12 weeks)[4]
-
Sex: Male and Female[4]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. This compound Preparation and Administration:
-
Formulation: Prepare a homogenous suspension in a suitable vehicle such as saline or 0.5% carboxymethylcellulose (CMC-Na).[5]
-
Dosage:
-
Administration: Administer orally once daily via gavage for 4 consecutive weeks.[4] A control group should receive the vehicle only.
3. Behavioral Testing (Post-Treatment):
-
Open Field Test:
-
Acclimatize rats to the testing room for at least 60 minutes prior to the test.
-
Place each rat individually in the center of a square arena (e.g., 100 x 100 cm).
-
Record the activity for 5 minutes using an automated tracking system.
-
Parameters to measure include total distance traveled, time spent in the center versus periphery, and rearing frequency.
-
Clean the arena with 70% ethanol (B145695) between each animal.
-
-
Rotarod Test:
-
Acclimatize rats to the testing room.
-
Train the rats on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.
-
On the test day, place the rat on the rod and gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with a rest period in between.
-
4. Histopathological Analysis:
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain (cerebral cortex, striatum), spinal cord, and sciatic nerves.
-
Tissue Processing: Process the tissues for paraffin (B1166041) embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and detection of neuronal damage (e.g., pyknotic nuclei, necrosis).
-
Luxol Fast Blue (LFB) Stain for Myelin:
-
Deparaffinize and hydrate (B1144303) tissue sections to 95% ethanol.[6]
-
Stain in Luxol Fast Blue solution at 56°C overnight.[6]
-
Rinse with 95% ethanol and then distilled water.[6]
-
Differentiate in 0.05% lithium carbonate solution for approximately 30 seconds.[6]
-
Continue differentiation in 70% ethanol for about 30 seconds.[6]
-
Rinse in distilled water.
-
Counterstain with Cresyl Violet solution.[6]
-
Dehydrate through graded alcohols, clear in xylene, and mount.[6]
-
-
-
Analysis: Quantify neuronal damage and demyelination using a scoring system.
II. Evaluation of Zinc Ionophore Activity in an Alzheimer's Disease Mouse Model (Generalized Protocol)
While direct in vivo studies on this compound as a zinc ionophore for Alzheimer's disease are limited, this generalized protocol is based on studies with related 8-hydroxyquinolines like Clioquinol (B1669181) and PBT2.[7][8]
1. Animal Model:
-
Species: Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, Tg2576).[9][10]
-
Age: Start treatment at an age when amyloid pathology begins to develop (e.g., 4-6 months).
-
Sex: Both males and females should be included.
2. This compound Preparation and Administration:
-
Formulation: Prepare a suspension in a suitable vehicle for oral administration (e.g., 0.5% CMC-Na).
-
Dosage: A dose range should be determined based on pilot studies, considering the doses used in neurotoxicity studies and adjusting for the different animal model (e.g., 10-30 mg/kg/day).
-
Administration: Administer orally once daily for a specified period (e.g., 4-12 weeks).
3. Cognitive Assessment:
-
Morris Water Maze or Barnes Maze: Evaluate spatial learning and memory before and after the treatment period.
-
Y-Maze: Assess short-term working memory.
4. Post-Mortem Analysis:
-
Tissue Collection: Collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis:
-
Measure levels of soluble and insoluble amyloid-beta peptides (Aβ40 and Aβ42) using ELISA.
-
Quantify brain metal levels (zinc, copper, iron) using inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Histopathology:
-
Immunohistochemistry for amyloid plaques (e.g., using 4G8 or 6E10 antibodies).
-
Thioflavin S staining for fibrillar amyloid deposits.
-
Staining for markers of astrogliosis (GFAP) and microgliosis (Iba1).
-
III. Assessment of Amoebicidal Activity in a Murine Model of Intestinal Amebiasis (Generalized Protocol)
This protocol is a generalized procedure for evaluating the efficacy of a luminal amoebicide like this compound.
1. Animal Model:
-
Species: Mice (e.g., C57BL/6 or CBA).
-
Infection: Intracecal inoculation of Entamoeba histolytica trophozoites.
2. This compound Administration:
-
Formulation: Oral suspension.
-
Dosage: Based on established therapeutic doses, potentially in the range of 50-100 mg/kg/day.
-
Administration: Administer orally for a defined period (e.g., 5-7 days) starting 24 hours post-infection.
3. Evaluation of Efficacy:
-
Clinical Scoring: Monitor body weight, stool consistency, and signs of morbidity.
-
Parasite Load: At the end of the treatment period, collect cecal contents and quantify the number of trophozoites by microscopy or qPCR.
-
Histopathology: Collect cecal tissue to assess inflammation, ulceration, and tissue invasion by amoebae using H&E staining.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Evidence for this compound-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Evidence for this compound-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 7. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
Application Notes and Protocols for Diiodohydroxyquinoline in Clostridioides difficile Infection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare challenge.[1] The emergence of hypervirulent strains, high recurrence rates, and limitations of current therapies necessitate the development of novel antimicrobial agents.[1][2] Diiodohydroxyquinoline (DIHQ), an FDA-approved antiamoebic drug, has been identified as a promising candidate for repurposing to treat CDI.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of DIHQ against C. difficile.
Mechanism of Action
The precise antibacterial mechanism of action of this compound against Clostridioides difficile has not been fully elucidated.[4] As an amoebicide, its mechanism is thought to involve the chelation of ferrous ions that are essential for parasite metabolism.[5] In the context of CDI, DIHQ exhibits potent bactericidal activity and inhibits key virulence factors, including toxin production and spore formation, at sub-inhibitory concentrations.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound against C. difficile.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against C. difficile
| Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (DIHQ) | 0.06 - 4 | 0.5 | 2 |
| Vancomycin (B549263) | Not specified | 0.5 | 1 |
| Metronidazole (B1676534) | 0.06 - 0.5 | 0.125 | 0.25 |
| Fidaxomicin | Not specified | 0.015 | 0.06 |
| Data compiled from studies on 38-39 clinical isolates of C. difficile.[1][6] |
Table 2: Time-Kill Assay Kinetics against C. difficile
| Treatment (at 5x MIC) | Time to achieve 3-log₁₀ reduction in CFU/mL |
| This compound (DIHQ) | 6 hours |
| Vancomycin | > 24 hours |
| Metronidazole | > 24 hours |
| DIHQ was shown to be superior to both vancomycin and metronidazole in its bactericidal activity.[1][3] |
Table 3: Inhibition of C. difficile Toxin Production by this compound at Sub-Inhibitory Concentrations
| Treatment | Concentration (relative to MIC) | Toxin Inhibition (%) |
| This compound (DIHQ) | 1/4x MIC | ~17.8% |
| 1/2x MIC | ~27% | |
| Fidaxomicin | 1/4x MIC | ~31.9% |
| 1/2x MIC | ~46.2% | |
| Vancomycin | 1/2x MIC | No inhibition |
| Metronidazole | 1/2x MIC | No inhibition |
| DIHQ demonstrated the ability to inhibit toxin production, a key virulence factor of C. difficile.[3] |
Table 4: Synergistic Activity of this compound with Standard CDI Therapies
| Drug Combination | Interpretation of Interaction |
| DIHQ + Vancomycin | Synergistic |
| DIHQ + Metronidazole | Synergistic |
| Synergy was determined using a checkerboard assay, with the Fractional Inhibitory Concentration (FIC) index for the combination being ≤ 0.5.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of DIHQ against C. difficile using the broth microdilution method in an anaerobic environment.
-
Materials:
-
This compound (DIHQ) and other antibiotics (vancomycin, metronidazole, fidaxomicin)
-
C. difficile clinical isolates
-
Brain Heart Infusion (BHI) broth, supplemented with 0.5% yeast extract and 0.1% L-cysteine (BHIS)
-
96-well microtiter plates
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DIHQ and other test articles in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the drugs in BHIS broth to achieve the desired concentration range.
-
Prepare a 0.5 McFarland standard of each C. difficile isolate in BHIS broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in BHIS broth.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.[6]
-
2. Time-Kill Assay
This assay assesses the bactericidal activity of DIHQ over time.
-
Materials:
-
DIHQ, vancomycin, metronidazole
-
C. difficile strain (e.g., ATCC BAA-1870)
-
BHIS broth
-
Anaerobic chamber
-
Sterile phosphate-buffered saline (PBS)
-
BHI agar (B569324) plates
-
-
Procedure:
-
Prepare a bacterial suspension of C. difficile in BHIS broth and grow to early logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
Add DIHQ, vancomycin, or metronidazole at a concentration of 5 times their respective MICs. Include a drug-free control.
-
Incubate the cultures in an anaerobic chamber at 37°C.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile PBS.
-
Plate the dilutions onto BHI agar plates and incubate anaerobically at 37°C for 48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point. A 3-log₁₀ decrease in CFU/mL is considered bactericidal.
-
3. Toxin Production Inhibition Assay
This protocol evaluates the effect of DIHQ on the production of C. difficile toxins.
-
Materials:
-
DIHQ and other test articles
-
Toxigenic C. difficile strain (e.g., ATCC BAA-1870)
-
BHIS broth
-
Enzyme-linked immunosorbent assay (ELISA) kit for C. difficile toxins A and B
-
Anaerobic chamber
-
-
Procedure:
-
Grow a culture of toxigenic C. difficile in BHIS broth.
-
Inoculate fresh BHIS broth containing sub-inhibitory concentrations of DIHQ (e.g., 1/4x MIC and 1/2x MIC) with the C. difficile culture. Include a no-drug control.
-
Incubate the cultures anaerobically at 37°C for a specified period (e.g., 72 hours).
-
After incubation, centrifuge the cultures to pellet the bacteria.
-
Collect the supernatant and filter-sterilize it.
-
Quantify the amount of toxin A and B in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
4. Spore Formation Inhibition Assay
This assay determines the effect of DIHQ on C. difficile sporulation.
-
Materials:
-
DIHQ and other test articles
-
C. difficile strain
-
BHIS broth
-
Ethanol (B145695) (95%)
-
BHI agar plates with 0.1% sodium taurocholate
-
-
Procedure:
-
Incubate C. difficile in BHIS broth with sub-inhibitory concentrations of DIHQ (e.g., 0.5x MIC and 1x MIC) for 5 days in an anaerobic environment to induce sporulation.[6]
-
To determine the total viable count (vegetative cells and spores), perform serial dilutions of the culture and plate on BHI agar with sodium taurocholate.
-
To determine the spore count, treat an aliquot of the culture with an equal volume of 95% ethanol for 30 minutes at room temperature to kill vegetative cells.
-
Perform serial dilutions of the ethanol-treated sample and plate on BHI agar with sodium taurocholate to enumerate the heat-resistant spores.[6]
-
Incubate all plates anaerobically at 37°C for 48 hours.
-
Calculate the percentage of spores relative to the total viable count.
-
Visualizations
Caption: Experimental workflow for the evaluation of this compound against C. difficile.
Caption: Logical relationship of DIHQ's multifaceted action against C. difficile.
This compound demonstrates significant promise as a therapeutic agent for C. difficile infections. Its potent bactericidal activity, coupled with its ability to inhibit key virulence factors and act synergistically with existing antibiotics, makes it a compelling candidate for further development.[1][2] The protocols outlined in this document provide a framework for researchers to further investigate and validate these findings. Future in vivo studies in appropriate animal models are essential to confirm the preclinical efficacy of DIHQ for the treatment of CDI.[1]
References
- 1. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US20210100787A1 - this compound for the treatment of clostridium difficile infection - Google Patents [patents.google.com]
Application Notes and Protocols: Spectrofluorimetric Determination of Diiodohydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative determination of Diiodohydroxyquinoline (DIHQ) using a sensitive and accurate spectrofluorimetric method. The protocol is based on the native fluorescence of DIHQ and is applicable for its analysis in bulk powder, pharmaceutical formulations, and biological matrices such as human plasma.
Principle
This compound, a halogenated 8-hydroxyquinoline (B1678124) derivative, exhibits native fluorescence in an aqueous medium. This intrinsic property allows for its direct quantification using spectrofluorimetry. The method involves exciting the DIHQ molecule at a specific wavelength and measuring the emitted fluorescence at a corresponding higher wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of DIHQ within a defined range, forming the basis for its quantitative analysis. This method is noted for its high sensitivity and selectivity.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the spectrofluorimetric method for this compound determination.
Table 1: Optical Characteristics and Method Validation Parameters [1]
| Parameter | Value |
| Excitation Wavelength (λex) | 250 nm |
| Emission Wavelength (λem) | 495 nm |
| Linearity Range | 400 - 900 ng/mL |
| Regression Equation* | F = 0.243C – 1.650 |
| Correlation Coefficient (r) | 0.999 |
| Slope (S) | 0.243 |
| Intercept | -1.650 |
| Limit of Detection (LOD) | 128.4 ng/mL |
| Limit of Quantification (LOQ) | 389.1 ng/mL |
* F = Fluorescence Intensity, C = Concentration in ng/mL ** Calculated based on ICH Q2(R1) guidelines using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the intercept (estimated from regression data) and S is the slope of the calibration curve.
Table 2: Recovery Data for this compound Analysis [1][2]
| Sample Type | Mean Accuracy (%) | Standard Deviation (±) |
| Bulk Powder | 100.21 | 1.13 |
| Spiked Human Plasma | 100.53 | 1.42 |
Table 3: Instrumentation and Settings [1]
| Instrument | Setting | Value |
| Spectrofluorometer | Excitation Bandwidth | 5 nm |
| Emission Bandwidth | 20 nm | |
| Response Time | 0.02 sec | |
| Sensitivity | Medium | |
| Scanning Speed | 500 nm/min | |
| Xenon Lamp | - | - |
| Quartz Cuvette | Path Length | 1 cm |
Experimental Protocols
This section details the necessary reagents, solutions, and step-by-step procedures for the spectrofluorimetric determination of this compound.
-
This compound (DIHQ) reference standard
-
Methanol (B129727) (Analytical Grade)
-
Deionized Water
-
Other solvents for optimization (optional): 0.1 M H₂SO₄, 0.1 M HCl, 0.1 M NaOH, Acetonitrile, Ethanol[1]
-
Human plasma (for biological sample analysis)
-
Stock Standard Solution (0.5 mg/mL):
-
Accurately weigh 50 mg of DIHQ reference standard.
-
Transfer to a 100-mL volumetric flask.
-
Add approximately 50 mL of methanol and stir magnetically for 30 minutes to dissolve.
-
Make up to the mark with methanol and mix well.
-
-
Working Standard Solution (1) (100 µg/mL):
-
Accurately transfer 20 mL of the stock standard solution into a 100-mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solution (2) (1 µg/mL or 1000 ng/mL):
-
Accurately transfer 1 mL of Working Standard Solution (1) into a 100-mL volumetric flask.
-
Complete to the volume with methanol and mix. This solution is used for preparing calibration standards.
-
Before analysis, it is recommended to optimize the experimental conditions. The optimal solvent for achieving maximum fluorescence intensity for DIHQ is deionized water.[1] The fluorescence intensity of DIHQ in water is stable for at least one hour.[1]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diiodohydroxyquinoline's Aqueous Solubility
Welcome to the technical support center for Diiodohydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this poorly water-soluble compound.
This compound (Iodoquinol) is a halogenated 8-hydroxyquinoline (B1678124) derivative known for its therapeutic properties. However, its practical application in aqueous-based formulations is often hindered by its low solubility. This guide offers insights and potential solutions to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is classified as practically insoluble in water.[1] Its solubility in common solvents is summarized in the table below. Please note that reported values can vary between sources.
| Solvent | Solubility | References |
| Water | Practically Insoluble (< 1 mg/mL) | [1][2] |
| 0.0815 mg/mL | [3] | |
| Ethanol | Sparingly Soluble / Insoluble (< 1 mg/mL) | [1][4] |
| Dimethyl Sulfoxide (DMSO) | ≥16.97 mg/mL (with ultrasonication) | [4] |
| 6.25 mg/mL | [2] | |
| 13 mg/mL | ||
| Ether | Sparingly Soluble | [1] |
| Acetone | Sparingly Soluble | [1] |
| Hot Pyridine | Soluble | [5] |
| Hot Dioxane | Soluble | [5] |
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are some initial troubleshooting steps?
A2: Given its low aqueous solubility, direct dissolution in aqueous buffers will be challenging. Here is a logical workflow to approach this issue:
Caption: Troubleshooting workflow for dissolving this compound.
Start by dissolving the compound in a minimal amount of an organic solvent like DMSO, where it is more soluble.[2][6][7] Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate dispersion. Be mindful of the final DMSO concentration to avoid cellular toxicity in your assays. If precipitation occurs upon dilution, you may be exceeding the aqueous solubility limit at that final solvent composition.
Troubleshooting Guides: Solubility Enhancement Techniques
For more advanced applications requiring higher concentrations or for in vivo studies, various formulation strategies can be employed. While specific data for this compound is limited, the following sections provide general protocols and troubleshooting tips based on established techniques for poorly soluble drugs, with analogous data from related halogenated 8-hydroxyquinolines where available.
Cosolvency
The use of water-miscible organic solvents (cosolvents) is a common strategy to increase the solubility of hydrophobic compounds.
Experimental Protocol: A suspended solution for administration can be prepared using a cosolvent system.[8]
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25.0 mg/mL).
-
Cosolvent Mixture: In a separate tube, mix the DMSO stock solution with PEG300. For example, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Surfactant Addition: Add a surfactant like Tween-80 to the mixture (e.g., 50 µL) and mix until uniform.
-
Aqueous Dilution: Add saline or a suitable aqueous buffer (e.g., 450 µL) to the organic mixture to reach the final desired volume and concentration. This protocol can yield a suspended solution of 2.5 mg/mL.[8]
Troubleshooting:
-
Issue: The drug precipitates out upon addition of the aqueous phase.
-
Solution: Try decreasing the rate of addition of the aqueous phase while vigorously stirring. You can also try slightly increasing the proportion of the organic cosolvents (DMSO, PEG300) or the surfactant (Tween-80).
-
-
Issue: The final solution is not stable and phase separation occurs over time.
-
Solution: The ratio of cosolvents, surfactant, and aqueous phase may need to be optimized. A systematic approach, such as a ternary phase diagram, can help identify the optimal composition for stability.
-
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound has an acidic pKa of approximately 7.39, meaning it will be more soluble at higher pH values.[3] The solubility of 8-hydroxyquinoline, a related compound, is also pH-dependent.[6]
Experimental Protocol:
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 7.4 to pH 9.0).
-
Add Excess Drug: Add an excess amount of this compound powder to a known volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to separate the undissolved solid. The concentration of the dissolved drug in the supernatant or filtrate can then be quantified using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Troubleshooting:
-
Issue: The solubility does not increase significantly even at higher pH.
-
Solution: The solubility of the ionized form may still be limited. Combining pH adjustment with another method, such as the use of cosolvents or complexation, can have a synergistic effect.
-
-
Issue: The drug is not stable at the required pH.
-
Solution: Conduct stability studies at the target pH to ensure the integrity of the compound over the duration of your experiment.
-
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[9][10][11]
Experimental Protocol (Kneading Method):
-
Weigh Components: Weigh out this compound and a cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).
-
Triturate: Place the cyclodextrin in a mortar and add a small amount of a water-alcohol mixture to form a paste.
-
Incorporate Drug: Gradually add the this compound powder to the paste and continue to knead for a specified time (e.g., 30-60 minutes).
-
Dry: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and Sieve: Pulverize the dried complex into a fine powder and pass it through a sieve.
Troubleshooting:
-
Issue: The increase in solubility is not sufficient.
-
Solution: Try different types of cyclodextrins (e.g., β-CD, HP-β-CD, Sulfobutyl ether-β-CD) as the size of the cyclodextrin cavity and the nature of its substituents can affect complexation efficiency. Also, experiment with different drug-to-cyclodextrin molar ratios.
-
-
Issue: The complex is difficult to handle or dry.
-
Solution: Adjust the amount of the liquid used for kneading. Other preparation methods for inclusion complexes, such as co-evaporation or freeze-drying, could also be explored.[12]
-
Caption: Workflow for preparing and evaluating cyclodextrin complexes.
Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at the molecular level, which can enhance the dissolution rate and solubility.[13][14]
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve Components: Dissolve both this compound and a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) or a Polyethylene Glycol (PEG)) in a suitable common organic solvent (e.g., methanol (B129727) or a mixture of solvents).[12][15]
-
Evaporate Solvent: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.
-
Dry and Pulverize: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. The dried mass is then pulverized and sieved to obtain a uniform powder.
Troubleshooting:
-
Issue: The drug and carrier are not soluble in a common solvent.
-
Solution: The fusion (melting) method, where a physical mixture of the drug and carrier is heated until it melts and then rapidly cooled, can be an alternative.[16] However, the thermal stability of this compound at the melting point of the carrier must be considered.
-
-
Issue: The drug recrystallizes out of the dispersion over time, reducing its solubility advantage.
-
Solution: The choice of polymer and the drug-to-polymer ratio are critical for the stability of the amorphous state. Using polymers with a high glass transition temperature (Tg) can help to prevent recrystallization.
-
Nanosuspensions
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[17][18][19]
Experimental Protocol (Antisolvent Precipitation):
-
Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., DMSO).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as a surfactant (e.g., Tween 80) or a polymer (e.g., HPMC).
-
Precipitation: Inject the organic phase into the aqueous phase under high shear stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: The organic solvent can be removed by evaporation under reduced pressure.
-
Characterization: The particle size and stability (zeta potential) of the nanosuspension should be characterized.
Troubleshooting:
-
Issue: The formed particles are too large or aggregate quickly.
-
Solution: The choice and concentration of the stabilizer are crucial. Experiment with different stabilizers or combinations of stabilizers. The rate of addition of the organic phase and the stirring speed can also be optimized to control particle size.
-
-
Issue: It is difficult to remove the organic solvent completely.
-
Solution: Techniques like dialysis or diafiltration can be used for more efficient solvent removal. Alternatively, top-down methods like media milling or high-pressure homogenization, which do not require the use of organic solvents, can be considered.[20]
-
Disclaimer: The experimental protocols provided are general guidelines. Researchers should adapt these methods to their specific experimental needs and perform appropriate characterization to validate the outcomes. The information provided for related compounds is for analogy purposes and may not directly translate to this compound.
References
- 1. This compound or Iodoquinol Manufacturers, with SDS [mubychem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sybespharmacy.com [sybespharmacy.com]
- 13. iajps.com [iajps.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jddtonline.info [jddtonline.info]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. hub.hku.hk [hub.hku.hk]
- 20. Nanotechnology versus other techniques in improving drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Diiodohydroxyquinoline precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diiodohydroxyquinoline. Our aim is to help you overcome common challenges, particularly precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound has very low solubility in water.[1][2][3] When an organic stock solution of this compound is added to an aqueous-based medium, the compound can crash out of solution, leading to precipitation. This is primarily due to its hydrophobic nature.[4][5]
Q2: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1][6][7][8] Other organic solvents like ethanol (B145695) and acetone (B3395972) can also be used, although it is sparingly soluble in them.[5][9] For complete dissolution, especially at higher concentrations, sonication or gentle heating may be beneficial.[1][8]
Q3: What is the maximum concentration of this compound I can use in my aqueous medium?
The final concentration of this compound that can be achieved without precipitation depends on several factors, including the final concentration of the organic solvent (e.g., DMSO) in the medium, the pH of the medium, and the presence of proteins (like FBS) that might help to stabilize the compound. It is crucial to keep the final DMSO concentration as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I adjust the pH of the medium to improve solubility?
Yes, adjusting the pH can influence the solubility of this compound. The compound has an acidic pKa of approximately 7.39.[10] Increasing the pH of the medium to be slightly above this pKa will deprotonate the hydroxyl group, making the molecule more polar and potentially increasing its solubility in aqueous solutions. However, it is critical to consider the pH tolerance of your cells.
Q5: Are there any alternative methods to improve the solubility of this compound in media?
The use of co-solvents or surfactants in the formulation can help improve solubility. For in vivo studies, formulations with PEG300 and Tween-80 have been used.[6] A similar strategy could potentially be adapted for in vitro experiments, but would require careful validation to ensure the additives do not affect the experimental outcomes.
Troubleshooting Guide
Issue: Precipitation observed immediately after adding this compound stock solution to the medium.
-
Question: Did you add the stock solution directly to the full volume of the medium?
-
Answer: Rapid dilution of the organic stock in a large volume of aqueous medium can cause shock precipitation. Try adding the stock solution to a smaller volume of medium first, mix well, and then add this to the rest of the medium.
-
-
Question: What is the final concentration of the organic solvent in your medium?
-
Answer: If the final concentration of the organic solvent is too low, it may not be sufficient to keep the this compound in solution. While aiming for a low final solvent concentration is important for cell health, you may need to empirically determine the optimal balance.
-
-
Question: Was the medium at room temperature or pre-warmed?
-
Answer: Adding a concentrated stock to cold media can sometimes induce precipitation. Try using media at room temperature or 37°C.
-
Issue: Precipitation occurs over time after the initial successful dissolution.
-
Question: How was the medium containing this compound stored?
-
Answer: Even if initially dissolved, this compound can precipitate out of the solution over time, especially if stored at lower temperatures (e.g., 4°C). It is recommended to prepare fresh media with this compound for each experiment.[1]
-
-
Question: Does your medium contain serum?
-
Answer: Serum proteins can sometimes help to stabilize hydrophobic compounds. If you are using a serum-free medium, you may face more significant challenges with precipitation.
-
Data Presentation
| Property | Value |
| Synonyms | Iodoquinol; 5,7-Diiodo-8-hydroxyquinoline; 5,7-Diiodo-8-quinolinol[1] |
| Appearance | Light yellow to tan microcrystalline powder[3][11] |
| Molecular Weight | 396.95 g/mol [9] |
| pKa | Strongest Acidic: 7.39; Strongest Basic: 3.34[10] |
| Water Solubility | Practically insoluble; < 1 mg/mL[2][3] |
| Solubility in Solvents | DMSO: ≥16.97 mg/mL (with ultrasonic)[1], 13 mg/mL[7], 6.25 mg/mL (sonication recommended)[8]Ethanol: Sparingly soluble[3][9]Acetone: Sparingly soluble[3][9]Hot Pyridine & Dioxane: Soluble[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution as soon as possible.[1]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.
-
Initial Dilution (Optional but Recommended): In a sterile tube, add a small volume of the pre-warmed medium (e.g., 200 µL).
-
Adding Stock: While vortexing the tube with the small volume of medium, add the required amount of the this compound stock solution drop-wise.
-
Final Dilution: Immediately transfer this pre-diluted solution to the main volume of your pre-warmed cell culture medium.
-
Mixing: Gently swirl the medium to ensure even distribution.
-
Observation: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
A troubleshooting workflow for this compound precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. This compound or Iodoquinol Manufacturers, with SDS [mubychem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NB-64-00689-5g | this compound [83-73-8] Clinisciences [clinisciences.com]
- 9. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing Diiodohydroxyquinoline in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diiodohydroxyquinoline (DQ) in in vitro assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as iodoquinol, is understood to exert its biological effects through a multi-faceted mechanism. Its primary modes of action are believed to be the chelation of essential metal ions, particularly iron and copper, and the disruption of DNA function. By sequestering these metal ions, DQ can inhibit the activity of metalloenzymes that are crucial for cellular processes. Additionally, it is suggested that DQ can intercalate into DNA, interfering with DNA synthesis and function, which can lead to cell death. There is also evidence to suggest it may cause disruption of the cell membrane.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol. Therefore, DMSO is the recommended solvent for preparing stock solutions for use in cell culture and other in vitro assays. It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in the cell culture medium or assay buffer.
Q3: What is a typical concentration range for this compound in in vitro assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. For instance, in anti-SARS-CoV-2 activity assays using VeroE6 cells, an EC50 value of 1.38 μM has been reported. For cytotoxicity in HeLa cells, the IC50 was found to be greater than 25 μM. In anticancer studies, concentrations can range from 0.01 to 100 μM depending on the cancer cell line. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound interfere with common cell viability assays?
Yes, like other quinoline-based compounds and metal chelators, this compound has the potential to interfere with certain cell viability assays. For colorimetric assays that rely on redox indicators, such as MTT and Alamar Blue (resazurin), the chelating properties of DQ could potentially interfere with the enzymatic reactions that produce the color change. It is crucial to include proper controls to account for any potential assay interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of DQ in cell culture medium. | This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility, or the DQ concentration may be too high for the medium. | Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility (typically ≤ 0.5%) but non-toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider lowering the working concentration of DQ. |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, Alamar Blue). | DQ may directly react with the assay reagents due to its chemical structure and metal-chelating properties, leading to false-positive or false-negative results. | Run a control experiment with DQ in cell-free medium containing the assay reagent to check for any direct chemical reaction. If interference is observed, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release. |
| High background signal in fluorescence-based assays. | This compound is a quinoline (B57606) derivative and may possess intrinsic fluorescent properties that can interfere with fluorescence-based assays. | Measure the fluorescence of DQ alone in the assay buffer at the excitation and emission wavelengths used in your experiment. If there is significant background fluorescence, subtract this value from your experimental readings. |
| Observed cytotoxicity is higher or lower than expected. | The sensitivity to DQ can be highly cell-line dependent. The presence of metal ions in the culture medium can also influence its activity. | Perform a thorough literature search for typical effective concentrations in your specific cell line. If data is unavailable, conduct a broad-range dose-response curve (e.g., from nanomolar to high micromolar) to determine the IC50 value for your experimental conditions. Ensure consistency in the source and preparation of your cell culture medium to minimize variability in metal ion content. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DQ. Include a vehicle control (medium with the same concentration of DMSO as the highest DQ concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DQ concentration to determine the IC50 value.
-
Quantitative Data Summary
| Assay Type | Cell Line/Organism | Parameter | Concentration | Reference |
| Anti-viral | VeroE6 | EC50 | 1.38 µM | |
| Cytotoxicity | HeLa | IC50 | > 25 µM | |
| Anticancer | HCT116, A549, PC3, MCF-7 | IC50 | Varies by cell line, generally in the µM range |
Visualizing Mechanisms and Workflows
Troubleshooting Diiodohydroxyquinoline assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diiodohydroxyquinoline (DIHQ) assays. The following information is designed to address common sources of variability and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage and handling of this compound are critical to ensure its stability and prevent degradation, which can be a major source of assay variability.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1][4] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
-
General Handling: DIHQ is a light yellow to light brown powder.[5] It is stable under ordinary conditions but should be stored away from heat, sparks, open flames, and strong oxidizing agents or acids.[5] Minimize air and light exposure by keeping containers tightly closed in a cool, dry, and ventilated area.[5]
Q2: My this compound stock solution appears to have precipitated. What should I do?
A2: this compound is practically insoluble in water and sparingly soluble in alcohol, ether, and acetone.[2][5] In DMSO, its solubility is approximately 13 mg/mL, but this can be reduced if the DMSO has absorbed moisture.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] Always use fresh, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.[1]
Q3: What are common interfering substances in a this compound assay?
A3: Assay interference can arise from several sources depending on the sample matrix and assay type.
-
Sample Matrix: In biological samples like plasma, proteins and lipids can cause interference.[6][7] Sample pretreatment steps such as centrifugation, filtration, or extraction may be necessary to remove these substances.[7]
-
Cross-Reactivity: In immunoassays, structurally similar compounds or other halogenated 8-hydroxyquinolines could potentially cross-react with the antibodies used.
-
Chemical Interactions: Since DIHQ can chelate iron, the presence of high concentrations of iron or other metal ions in the sample could potentially interfere with assays that rely on this property.[8] The compound is incompatible with strong oxidizing agents and acids.[5]
Q4: I am observing high background noise in my assay. What are the potential causes?
A4: High background in an assay can obscure the specific signal and lead to inaccurate results. Common causes include:
-
Contamination: Microbial or chemical contamination of samples, reagents, or equipment is a frequent cause.[7] Ensure a clean work environment and use sterile, disposable materials where possible.[7]
-
Insufficient Washing: Inadequate washing steps in plate-based assays fail to remove unbound reagents, leading to high background.[7] Ensure all wells are completely and consistently filled and aspirated during each wash cycle.
-
Incorrect Reagent Concentration: Using overly concentrated detection antibodies or enzyme conjugates can lead to non-specific binding and elevated background.
-
Incubation Times and Temperatures: Deviating from the recommended incubation times and temperatures can increase non-specific interactions.[7]
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability (%CV)
High coefficient of variation (CV) is a common problem that indicates poor reproducibility.
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pipetting rhythm. |
| Inconsistent Incubation | Ensure uniform temperature across the incubation chamber or plate. Avoid "edge effects" by adding buffer to perimeter wells or using a temperature-controlled incubator. |
| Improper Washing | Automate washing steps if possible. Manually, ensure consistent timing, volume, and force for each wash step across all wells.[7] |
| Reagent Degradation | Aliquot reagents to avoid multiple freeze-thaw cycles.[1] Check expiration dates and store all components as recommended. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting. For solid samples, ensure complete dissolution. |
Issue 2: Low or No Signal
A weak or absent signal can prevent the accurate quantification of DIHQ.
| Potential Cause | Recommended Action |
| Incorrect Reagent Addition | Use a checklist to ensure all reagents (e.g., detection antibody, substrate) are added in the correct order and to all wells. |
| Degraded DIHQ Standard | Prepare fresh standards from a properly stored powder stock.[1][4] Confirm the concentration of the stock solution. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate. Do not use expired reagents. |
| Incorrect Filter/Wavelength | For spectrophotometric or spectrofluorimetric assays, ensure the reader is set to the correct excitation and emission wavelengths (e.g., for native fluorescence, excitation at 250 nm and emission at 495 nm in water).[6][9] |
| Substrate Issues | Ensure the substrate has been stored correctly and has not been exposed to light. Prepare substrate solution immediately before use. |
Experimental Protocols
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for DIHQ Quantification
This protocol describes a typical competitive ELISA workflow for determining the concentration of DIHQ in a sample.
-
Coating: Coat a 96-well microplate with a DIHQ-protein conjugate (e.g., DIHQ-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competition Reaction: Add DIHQ standards and unknown samples to the wells, followed immediately by the addition of a primary anti-DIHQ antibody. Incubate for 1-2 hours at room temperature. During this step, free DIHQ in the sample/standard competes with the plate-bound DIHQ for binding to the antibody.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2, increasing the number of washes to five.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes. The enzyme will convert the substrate to a colored product.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of DIHQ in the sample.
Visualizations
Caption: Workflow for a competitive ELISA to quantify this compound.
Caption: A logical workflow for troubleshooting common assay variability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound or Iodoquinol Manufacturers, with SDS [mubychem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 9. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
Technical Support Center: Diiodohydroxyquinoline Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation of Diiodohydroxyquinoline. The following sections offer troubleshooting advice and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. In solvent, it is recommended to store aliquots at -80°C. It is stable in air under normal laboratory conditions.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents. Contact with these substances should be avoided to prevent degradation.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This allows for the separation and quantification of the parent drug from its potential degradation products. A suitable method has been described for the simultaneous determination of this compound and Metronidazole using a C18 column with a mobile phase of water and methanol (B129727) at a pH of 3.6, with UV detection at 220 nm.[1]
Q4: What are the typical forced degradation conditions for this compound?
A4: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. Typical stress conditions as per ICH guidelines include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 60-80°C) for an extended period.
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust mobile phase pH to be at least 2 units away from the pKa of this compound. - Use a new or validated column. - Reduce sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program in the autosampler. |
| Baseline drift | - Column not equilibrated. - Fluctuations in detector temperature. - Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Allow the detector to warm up and stabilize. - Prepare fresh mobile phase and degas it properly. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column aging. | - Ensure precise mixing of the mobile phase and a stable pump performance. - Use a column oven to maintain a constant temperature. - Monitor column performance and replace if necessary. |
Quantitative Stability Data
Specific quantitative data on the degradation of this compound under various stress conditions is not extensively available in the public domain. The following table provides a general framework for presenting such data once obtained from experimental studies.
| Stress Condition | Duration | Temperature (°C) | % Degradation (this compound) | Major Degradation Products (if identified) |
| 0.1 M HCl | 24h, 48h, 72h | 60 | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24h, 48h, 72h | 60 | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24h, 48h, 72h | 25 | Data to be generated | Data to be generated |
| Dry Heat | 7 days, 14 days | 80 | Data to be generated | Data to be generated |
| Photostability | 1.2 million lux hours | 25 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the powdered this compound in a hot air oven at 80°C for 7 days.
-
Withdraw samples at appropriate time points.
-
Prepare solutions of the stressed powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and the solid drug to photostability chamber according to ICH Q1B guidelines.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Degradation Pathways and Experimental Workflows
General Forced Degradation Workflow
References
Technical Support Center: Minimizing Off-Target Effects of Diiodohydroxyquinoline in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Diiodohydroxyquinoline (DIHQ) in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate more accurate and reliable research outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DIHQ)?
A1: The primary mechanism of action of DIHQ is believed to be the chelation of essential metal ions, such as iron and copper.[1] This disruption of metal ion homeostasis interferes with crucial enzymatic processes within target organisms, particularly protozoa like Entamoeba histolytica, for which it is used as a luminal amebicide.[1] Additionally, it has been suggested that DIHQ may exert its effects by interfering with DNA synthesis and disrupting cell membranes.[1]
Q2: What are the known major off-target effects of DIHQ?
A2: The most significant off-target effect of DIHQ is neurotoxicity, which has been observed in animal studies.[2][3][4][5] This can manifest as motor and sensory impairments.[2][4][5] As a quinoline (B57606) derivative, there is also a theoretical risk of cardiotoxicity through inhibition of the hERG potassium channel, a known off-target for this class of compounds. Other potential off-target effects can include general cytotoxicity at higher concentrations.
Q3: How can I minimize the off-target effects of DIHQ in my cell culture experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Dose-Response Analysis: Conduct thorough dose-response studies to determine the lowest effective concentration for your desired on-target effect while minimizing toxicity.
-
Use of Control Compounds: Include structurally similar but inactive compounds as negative controls to distinguish specific from non-specific effects.
-
Target Engagement Assays: Confirm that DIHQ is interacting with its intended target in your experimental system.
-
Phenotypic Screening: Employ a battery of assays to screen for common off-target effects, such as cytotoxicity, neurotoxicity, and cardiotoxicity, in parallel with your primary experiment.
-
Genetic Approaches: Utilize knockout or knockdown cell lines for the intended target of DIHQ. If the observed effect persists in the absence of the target, it is likely an off-target effect.
Q4: Are there specific signaling pathways known to be affected by DIHQ's off-target activity?
A4: While direct studies on DIHQ's impact on specific signaling pathways like MAPK/ERK and PI3K/Akt are limited, DNA damaging agents and cellular stress, which can be induced by compounds like DIHQ, are known to modulate these pathways.[6] The MAPK pathway is a key regulator of cellular responses to stress, and the PI3K/Akt pathway is crucial for cell survival.[7][8][9] Researchers should consider investigating the activation or inhibition of these pathways as potential off-target effects of DIHQ in their specific experimental model.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High levels of cytotoxicity observed at concentrations intended for on-target effects.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the solvent alone. |
| Compound Aggregation | Poor solubility can lead to compound precipitation and non-specific toxicity. Visually inspect your culture medium for any precipitates. Consider using a lower concentration or a different solubilization method. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Perform a dose-response curve to determine the IC50 value for your specific cell line. |
| Off-Target Cytotoxicity | DIHQ may be inducing cell death through off-target mechanisms. Assess markers of apoptosis (e.g., caspase activation) and necrosis to understand the mode of cell death. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh stock solutions of DIHQ regularly and store them appropriately, protected from light and at the recommended temperature. |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Assay Interference | Some quinoline compounds can interfere with certain assay readouts (e.g., fluorescence). Run appropriate controls, such as DIHQ in cell-free assay buffer, to check for interference. |
III. Quantitative Data Summary
The following tables summarize available quantitative data related to the effects of this compound and other relevant quinoline compounds.
Table 1: Neurotoxicity of this compound in Rats [2][3][4][5]
| Parameter | Dose (mg/kg/day) | Duration | Observed Effect |
| Motor Function (Rotarod) | 176.7 (young rats) | 4 weeks | Significant decrease in rotarod performance |
| 247.4 (adult rats) | 4 weeks | Significant decrease in rotarod performance | |
| Sensory Function (Hot Plate) | 176.7 (young rats) | 4 weeks | Markedly lowered reaction latencies |
| 247.4 (adult rats) | 4 weeks | Markedly lowered reaction latencies |
Table 2: Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline derivative | HeLa (Cervical Cancer) | 1.2 ± 0.09 |
| 8-Hydroxyquinoline derivative | HepG2 (Liver Cancer) | 1.2 ± 0.09 |
| 8-Hydroxyquinoline derivative | SGC-7901 (Gastric Cancer) | 1.2 ± 0.09 |
| Quinoline-based compound (HH3) | MCF7 (Breast Cancer) | ~0.3 |
| Quinoline-based compound (HH13) | HeLa (Cervical Cancer) | ~0.3 |
Note: Data for specific DIHQ IC50 values in a wide range of cancer cell lines is limited in the public domain. The values presented are for structurally related quinoline compounds to provide a general reference.
Table 3: hERG Channel Inhibition by Quinoline-Related Compounds
| Compound | IC50 (µM) |
| Quinidine (Class Ia antiarrhythmic) | 0.41 ± 0.04 |
| Propafenone (Class Ic antiarrhythmic) | 0.44 ± 0.07 |
| Flecainide (Class Ic antiarrhythmic) | 3.91 ± 0.68 |
| Disopyramide (Class Ia antiarrhythmic) | 7.3 |
Note: This data is for quinoline-related drugs known to inhibit the hERG channel and serves as a reference for a potential off-target effect of DIHQ.
IV. Experimental Protocols & Visualizations
This section provides detailed protocols for key experiments to assess the on-target and off-target effects of this compound.
Assessing Cytotoxicity using MTT Assay
This protocol determines the concentration of DIHQ that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of DIHQ (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Investigating Neurotoxicity via Neurite Outgrowth Assay
This protocol assesses the potential neurotoxic effects of DIHQ on neuronal cells.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) on a suitable substrate (e.g., collagen-coated plates) and differentiate them to induce neurite outgrowth.
-
Compound Treatment: Expose the differentiated cells to various concentrations of DIHQ for 24-48 hours.
-
Immunostaining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.
-
Image Acquisition: Capture images using a fluorescence microscope.
-
Neurite Length Quantification: Use image analysis software to measure the average neurite length per cell.
-
Data Analysis: Compare the neurite lengths of DIHQ-treated cells to vehicle-treated controls.
Evaluating DNA Damage using the Comet Assay
This protocol detects DNA strand breaks in individual cells, a potential off-target effect of DIHQ.
Methodology:
-
Cell Treatment: Treat cells with DIHQ at various concentrations for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Comet Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with DIHQ in a 96-well plate for the desired time.
-
Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well. The substrate is cleaved by active caspases, generating a signal.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells or a vehicle control to determine the fold-increase in caspase activity.
Investigating Signaling Pathway Modulation by Western Blot
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with DIHQ for various times and concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of DIHQ on pathway activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Considering developmental neurotoxicity in vitro data for human health risk assessment using physiologically-based kinetic modeling: deltamethrin case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dataset of in vitro measured chemicals neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Evidence for this compound-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Adjusting pH for optimal Diiodohydroxyquinoline activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diiodohydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water and ethanol (B145695) but is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-purity DMSO. For instance, a stock solution of ≥16.97 mg/mL can be achieved in DMSO, potentially with the aid of ultrasonic treatment.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible (typically <0.5%) to avoid solvent-induced toxicity, but high enough to maintain solubility.
-
Rapid Dilution and Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized supersaturation and precipitation.
-
pH of the Aqueous Medium: The solubility of this compound is influenced by pH due to its ionizable groups.[3] Adjusting the pH of your buffer may improve solubility. Given its acidic pKa of 7.39, solubility may increase at pH values above this, where the molecule becomes deprotonated and more polar.
Q3: What is the optimal pH for the biological activity of this compound?
A3: A definitive optimal pH for all biological activities of this compound has not been established and can be assay-dependent. Its primary mechanism of action is believed to be the chelation of metal ions like iron and copper, a process that is highly pH-dependent.[4][5] The stability and effectiveness of metal chelation are influenced by the pH of the system.[6][7] For its antifungal activity against Candida auris, experiments have been successfully conducted in RPMI medium buffered to pH 6.9.[8] Conversely, analytical chemistry studies have utilized a more acidic pH of 3.6 for optimal resolution in HPLC methods.[9] Researchers should empirically determine the optimal pH for their specific experimental system, considering both compound stability and the biological conditions of the assay.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be influenced by pH. As a quinoline (B57606) derivative, it may be susceptible to degradation under harsh acidic or alkaline conditions, especially over extended periods or at elevated temperatures.[10] One study investigated its oxidative polymerization in strongly acidic (pH 1.0) and strongly alkaline (0.1 M NaOH) solutions. For typical biological assays, it is crucial to maintain the pH within a physiologically relevant range and to prepare solutions fresh for each experiment to minimize potential degradation. Stability studies in buffers at various pH values (e.g., pH 4, 7, and 9) are recommended to assess degradation under specific experimental conditions.[11][12]
Q5: What are the pKa values of this compound, and how do they relate to its activity at different pH levels?
A5: this compound has two pKa values: the strongest acidic pKa is 7.39 (associated with the hydroxyl group), and the strongest basic pKa is 3.34 (associated with the quinoline nitrogen).[13]
-
At a pH below 3.34, the quinoline nitrogen is likely to be protonated.
-
Between pH 3.34 and 7.39, the molecule is likely to be in its neutral form.
-
At a pH above 7.39, the hydroxyl group will become deprotonated, resulting in an anionic form.
These ionization states significantly affect the molecule's solubility, membrane permeability, and ability to chelate metal ions, thereby influencing its biological activity. The relationship between pH, the ionization state of the molecule, and its metal chelating activity is a key consideration for experimental design.
Data Presentation
Table 1: pH Conditions in this compound Experimental Protocols
| Application Area | Experimental System | pH Value | Purpose of pH Adjustment | Reference |
| Antifungal Activity Assay | RPMI cell culture medium | 6.9 | Buffering for fungal growth | [8] |
| Analytical Chemistry | RP-HPLC Mobile Phase | 3.6 | Optimal chromatographic separation | [9] |
| Chemical Reaction Study | Oxidation with KMnO4 | 1.0 | Study of the cationic form | |
| Chemical Reaction Study | Oxidation with KMnO4 | High (0.1 M NaOH) | Study of the anionic form |
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Assays
This protocol provides a general method for preparing a this compound stock solution and diluting it for use in typical cell-based assays.
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
-
Stock Solution Preparation (e.g., 20 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[14]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[14]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the volume of stock solution required to achieve the desired final concentration in your cell culture medium or aqueous buffer.
-
While vortexing the pre-warmed (37°C) medium/buffer, add the calculated volume of the stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider optimizing the protocol by lowering the final concentration or adjusting the pH of the medium/buffer.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdwiki.org [mdwiki.org]
- 6. mdpi.com [mdpi.com]
- 7. Salmon Lab Protocols: Tissue Culture [labs.bio.unc.edu]
- 8. Repositionable Compounds with Antifungal Activity against Multidrug Resistant Candida auris Identified in the Medicines for Malaria Venture’s Pathogen Box - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 11. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. hudsonlabautomation.com [hudsonlabautomation.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Diiodohydroxyquinoline Interference with Fluorescent Probes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from diiodohydroxyquinoline (DIHQ) in fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIHQ) and can it interfere with my fluorescence experiments?
A1: this compound (also known as iodoquinol) is a halogenated 8-hydroxyquinoline (B1678124) compound with antimicrobial and antiparasitic properties.[1][2] A critical characteristic for researchers using fluorescence is that DIHQ itself is fluorescent (it possesses native fluorescence). This intrinsic fluorescence, along with other potential chemical properties, can interfere with fluorescence-based assays, leading to inaccurate results such as false positives or negatives.
Q2: What are the spectral properties of this compound?
A2: this compound exhibits its strongest fluorescence in water with an excitation maximum at approximately 250 nm and a broad emission maximum around 495 nm.[3][4] Its fluorescence intensity is highly dependent on the solvent environment.[3] This inherent fluorescence is a primary source of potential interference in assays using probes that are excited by UV or blue light and emit in the green region of the spectrum.
Q3: What are the primary mechanisms by which this compound can interfere with fluorescent probes?
A3: this compound can interfere with fluorescent probes through several mechanisms:
-
Autofluorescence: As DIHQ is intrinsically fluorescent, its emission can overlap with the emission of the experimental fluorescent probe, leading to an artificially high signal. This is particularly problematic in "gain-of-signal" assays.
-
Spectral Overlap (Bleed-through): The excitation or emission spectrum of DIHQ may overlap with that of the fluorescent probe being used. This can lead to the unintended excitation of DIHQ or the detection of its emission in the channel designated for the probe.
-
Fluorescence Quenching: DIHQ may decrease the fluorescence intensity of a probe through processes like collisional quenching or the formation of a non-fluorescent complex.[5]
-
Alteration of Intracellular Ion Concentrations: As a derivative of 8-hydroxyquinoline, DIHQ may act as a zinc ionophore, transporting zinc ions across cellular membranes. This can alter intracellular zinc concentrations and potentially interfere with ion-sensitive fluorescent probes, including those for calcium, as some calcium indicators are also sensitive to zinc.[6][7][8]
Troubleshooting Guides
Problem 1: I am observing a higher-than-expected fluorescence signal in my DIHQ-treated samples.
This is a common sign of autofluorescence from DIHQ itself.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Prepare a sample containing only your assay buffer and DIHQ at the concentrations used in your experiment (without cells or your fluorescent probe). Measure the fluorescence using the same instrument settings. A significant signal in this control confirms DIHQ's autofluorescence.
-
Spectral Analysis: If your instrument allows, measure the emission spectrum of the DIHQ-only control. Compare this to the emission spectrum of your fluorescent probe to confirm overlap.
-
Background Subtraction: For each experiment, include control wells with DIHQ but without the fluorescent probe. Subtract the average fluorescence of these controls from your experimental wells.
-
Use Red-Shifted Probes: Autofluorescence from small molecules is often more pronounced at shorter wavelengths.[9] Switching to fluorescent probes with excitation and emission in the red or far-red region of the spectrum can often mitigate this interference.
Problem 2: The fluorescence signal is unexpectedly lower in the presence of DIHQ.
This may indicate fluorescence quenching.
Troubleshooting Steps:
-
In Vitro Quenching Assay: Prepare a solution of your fluorescent probe at a known concentration. Measure its fluorescence intensity. Then, add increasing concentrations of DIHQ and monitor the fluorescence. A concentration-dependent decrease in fluorescence suggests a quenching effect.
-
Absorption Spectrum Check: Measure the absorption spectrum of DIHQ. If it significantly overlaps with the excitation or emission wavelength of your fluorescent probe, this can lead to an "inner filter effect," a form of trivial quenching.
-
Consider Alternative Probes: If quenching is significant, you may need to select a different fluorescent probe with a different chemical structure that is less susceptible to quenching by DIHQ.
Problem 3: My results with ion-sensitive probes (e.g., for Ca²⁺ or Zn²⁺) are inconsistent or unexpected when using DIHQ.
This could be due to DIHQ altering intracellular ion concentrations.
Troubleshooting Steps:
-
Evaluate Ionophore Activity: Be aware that 8-hydroxyquinoline derivatives can act as zinc ionophores. This can lead to an influx of extracellular zinc into the cells, which can directly affect zinc-sensitive probes (e.g., FluoZin-3) or indirectly affect other ion indicators. Some calcium probes are also sensitive to zinc.[6][7]
-
Use Ion Chelators: To test if the observed effects are due to changes in zinc concentration, you can co-incubate your samples with a membrane-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). If the chelator reverses the effect of DIHQ, it suggests an ionophore-mediated mechanism.
-
Choose Probes with High Specificity: When possible, select ion indicators with high specificity for the ion of interest. For example, while some calcium probes respond to zinc, there are probes with varying affinities and specificities.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Probes
This table summarizes the approximate excitation and emission maxima to help researchers assess the potential for spectral overlap.
| Compound/Probe | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with DIHQ |
| This compound (DIHQ) | ~250 | ~495 | Source of Interference |
| DAPI (bound to DNA) | ~359 | ~461 | Moderate: DIHQ's broad emission tail may overlap with DAPI's emission.[10][11][12][13][14] |
| Enhanced GFP (EGFP) | ~488 | ~509 | High: Significant overlap between DIHQ's emission and EGFP's emission.[15][16][17][18][19] |
| Fluo-4 (Ca²⁺-bound) | ~494 | ~516 | High: Significant overlap between DIHQ's emission and Fluo-4's emission.[20][21][22] |
| DCF (from DCFH-DA) | ~495 | ~529 | High: Significant overlap between DIHQ's emission and DCF's emission.[23][24][25][26][27] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound in a Cell-Based Assay
This protocol is designed to determine the contribution of DIHQ's intrinsic fluorescence to the total signal in a cell-based assay.
-
Cell Seeding: Plate your cells in a microplate at the desired density and allow them to adhere overnight under standard culture conditions.
-
Compound Preparation: Prepare a stock solution of DIHQ in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentrations in your assay buffer. Include a vehicle-only control.
-
Experimental Setup: Design your plate layout to include the following controls:
-
Cells + Vehicle (No DIHQ, No Probe)
-
Cells + Vehicle + Fluorescent Probe
-
Cells + DIHQ (at each concentration) (No Probe)
-
Cells + DIHQ (at each concentration) + Fluorescent Probe
-
-
Incubation: Add the DIHQ solutions and vehicle to the appropriate wells and incubate for the desired treatment period.
-
Probe Loading: If your assay uses a fluorescent probe, add it to the designated wells according to your standard protocol.
-
Imaging/Reading: Using a fluorescence microscope or plate reader, acquire data from all wells using the same instrument settings (excitation/emission wavelengths, exposure time, gain).
-
Data Analysis:
-
Measure the fluorescence intensity of the "Cells + DIHQ (No Probe)" wells. This represents the autofluorescence of DIHQ in your cellular context.
-
Subtract this autofluorescence value from the corresponding "Cells + DIHQ + Fluorescent Probe" wells to obtain a corrected signal for your probe.
-
Visualizations
Caption: Workflow for identifying and correcting DIHQ autofluorescence.
Caption: DIHQ's emission can overlap with green probes, suggesting a switch to red-shifted alternatives.
Caption: Potential mechanism of DIHQ interference with ion-sensitive probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. people.ohio.edu [people.ohio.edu]
- 7. Intracellular Zinc Elevation Measured with a “Calcium-Specific” Indicator during Ischemia and Reperfusion in Rat Hippocampus: A Question on Calcium Overload | Journal of Neuroscience [jneurosci.org]
- 8. Effects of the Ca ionophore a23187 on zinc-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 12. optolongfilter.com [optolongfilter.com]
- 13. DAPI | AAT Bioquest [aatbio.com]
- 14. DAPI - Wikipedia [en.wikipedia.org]
- 15. agilent.com [agilent.com]
- 16. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 17. Two-photon excitation and emission spectra of the green fluorescent protein variants ECFP, EGFP and EYFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 19. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 20. Spectrum [Fluo-4] | AAT Bioquest [aatbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioquochem.com [bioquochem.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. DCFHDA BioReagent, suitable for fluorescence, ≥95 (HPLC) 2′,7′-Dichlorofluorescein diacetate [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Diiodohydroxyquinoline Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Diiodohydroxyquinoline during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound is susceptible to degradation under several conditions. The primary factors of concern are:
-
Heat: The compound can decompose at elevated temperatures. It is reported to melt with extensive decomposition between 200-215°C.
-
Light: As a light-yellowish to brown powder, this compound may be sensitive to light, which can catalyze oxidative degradation or other photochemical reactions.
-
pH: As a halogenated 8-hydroxyquinoline, its stability is pH-dependent. It is incompatible with strong acids.
-
Oxidizing Agents: The molecule is susceptible to oxidation, particularly at the electron-rich phenol (B47542) and quinoline (B57606) rings.
-
Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided.
Q2: What are the optimal storage conditions for this compound powder and solutions?
A2: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on information from various suppliers.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: For in vivo experiments, it is highly recommended to prepare solutions freshly on the day of use. If storing solutions, aliquot to avoid repeated freeze-thaw cycles.
Q3: I am observing a change in the color of my this compound powder. What could be the cause?
A3: A change in color, such as darkening, of the light-yellow to brown powder can be an indication of degradation. This is often due to exposure to light or oxidation. It is recommended to store the powder in a tightly sealed, opaque container, protected from light.
Q4: Can I autoclave solutions of this compound to sterilize them?
A4: No, autoclaving is not recommended. This compound decomposes at high temperatures. Heat sterilization could lead to significant degradation of the compound. Sterile filtration using a compatible filter (e.g., PTFE) is a suitable alternative for sterilizing solutions.
Troubleshooting Guides
Troubleshooting Analytical Methods (HPLC/TLC)
Issue 1: My this compound peak is tailing in reverse-phase HPLC.
-
Potential Cause 1: Silanol (B1196071) Interactions. The basic nitrogen in the quinoline ring (pKa ~3.34) can interact with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.[1]
-
Solution A: Adjust Mobile Phase pH. Lower the pH of the mobile phase to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. This ensures the quinoline nitrogen is fully protonated and minimizes interactions with silanols.
-
Solution B: Use an End-Capped Column. Employ a modern, high-purity, end-capped C18 or C8 column, which has fewer accessible silanol groups.
-
Solution C: Add a Competing Base. In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups, though adjusting the pH is generally preferred.
-
-
Potential Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Issue 2: Poor separation between this compound and its degradation products in TLC.
-
Potential Cause: Inappropriate Mobile Phase Polarity. The polarity of the mobile phase may not be optimal to resolve the parent drug from more polar or non-polar degradation products.
-
Solution A: Adjust Solvent System. Systematically vary the ratio of polar and non-polar solvents in your mobile phase. For this compound, a common system is Chloroform:Acetone:Glacial Acetic Acid (7.5:2.5:0.1 by volume). If degradation products are more polar, increase the proportion of acetone.
-
Solution B: Change Stationary Phase. If resolution is still poor, consider using a different stationary phase, such as reverse-phase (C18) TLC plates.
-
Issue 3: I am not detecting any degradation products after stressing my sample.
-
Potential Cause 1: Insufficient Stress. The stress conditions (concentration of reagent, temperature, duration) may not have been severe enough to cause detectable degradation (aim for 5-20% degradation).
-
Solution: Increase the severity of the stress conditions. For example, increase the concentration of the acid or base, extend the exposure time, or increase the temperature.
-
-
Potential Cause 2: Degradation Products are Not Detected by the Analytical Method. The degradation products may not have a chromophore for UV detection at the wavelength used for the parent drug, or they may be highly retained or not eluted from the column.
-
Solution: Use a photodiode array (PDA) detector in HPLC to screen across a wide range of wavelengths. If available, use a mass spectrometer (MS) detector, which can detect non-chromophoric compounds. Also, consider a gradient elution that runs to a high percentage of organic solvent to elute any strongly retained compounds.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies. The conditions should be optimized to achieve a target degradation of 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
If no degradation is observed, increase the acid concentration (e.g., 1 M HCl) or the temperature.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
If no degradation is observed, increase the base concentration (e.g., 1 M NaOH) or the temperature.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
If degradation is excessive, reduce the concentration of H₂O₂ or the exposure time.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose to 70°C in a hot air oven for 48 hours.
-
Prepare a solution of the stressed powder at 100 µg/mL for analysis.
-
-
Photolytic Degradation (Solution):
-
Place a solution of this compound (100 µg/mL in methanol/water) in a transparent container.
-
Expose the solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for a reverse-phase HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or PDA detection (200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A : Mobile Phase B (80:20).
Visualizations
Caption: Logical relationships in this compound storage and degradation.
Caption: Experimental workflow for assessing this compound stability.
References
Validation & Comparative
Diiodohydroxyquinoline and Iodoquinol: A Comprehensive Research Guide
An Examination of a Key Antiprotozoal Agent
For researchers, scientists, and drug development professionals, a clear understanding of chemical nomenclature and properties is paramount. In the realm of antiprotozoal agents, the terms Diiodohydroxyquinoline and Iodoquinol are often encountered. This guide clarifies that these are not two distinct compounds for comparison but rather synonymous names for the same active pharmaceutical ingredient. Iodoquinol is the officially recognized United States Adopted Name (USAN) for this compound.[1]
This guide provides a comprehensive overview of Iodoquinol, presenting key experimental data, outlining its mechanism of action, and detailing experimental protocols to assist in further research and development.
Nomenclature and Chemical Properties
| Property | Value |
| Chemical Name | 5,7-diiodoquinolin-8-ol |
| Synonyms | This compound, Diodoquin |
| Molecular Formula | C₉H₅I₂NO |
| Molecular Weight | 396.95 g/mol |
| CAS Number | 83-73-8 |
Efficacy in Research Studies
Iodoquinol is primarily recognized for its efficacy as a luminal amebicide, acting against Entamoeba histolytica in the gastrointestinal tract.[1] It is effective against both the trophozoite and cyst stages of the parasite within the intestinal lumen.[1]
A study utilizing a mouse model of invasive amebiasis demonstrated the potent efficacy of Iodoquinol. In this preclinical model, treatment with Iodoquinol resulted in a 0% culture-positive rate for the parasite, indicating a complete clearance of the infection.
In a comparative clinical trial involving patients with symptomatic intestinal amebiasis, a regimen of Di-iodohydroxyquinoline and Oxytetracycline was evaluated. In this group, 25.5% of patients continued to excrete Entamoeba histolytica. When Dehydroemetine was added to this regimen, the excretion rate fell to 20.0%. For comparison, a regimen of Metronidazole and Oxytetracycline resulted in a 10.9% excretion rate.
Recent research has also explored the potential antiviral activity of this compound, demonstrating potent activity against SARS-CoV-2 in VeroE6 cells with an EC50 value of 1.38 μM.
Safety and Adverse Effects
The safety profile of Iodoquinol has been documented in various studies. As it is poorly absorbed from the gastrointestinal tract, its action is mainly localized to the gut, which can minimize systemic side effects. However, adverse effects have been reported and are an important consideration in its use.
Commonly Reported Adverse Effects:
-
Gastrointestinal: Nausea, vomiting, abdominal cramps, diarrhea, and pruritus ani (anal itching).
-
Dermatological: Acneiform papular or pustular skin eruptions, bullae, urticaria (hives), and pruritus (itching). These reactions are often related to the iodine content of the compound.
Rare but Serious Adverse Effects:
-
Neurological: Peripheral neuropathy and headache have been reported. A more severe condition, optic atrophy, has been observed, particularly in pediatric patients receiving high doses for extended periods. Some instances of neuropathy may be irreversible.
-
Ocular: Optic neuritis and optic atrophy have been associated with prolonged high-dose therapy.
Mechanism of Action
The precise mechanism of action of Iodoquinol is not fully elucidated, but it is widely believed to exert its amebicidal effects through the chelation of essential metal ions.
Proposed Mechanisms:
-
Chelation of Essential Metals: Iodoquinol is thought to interfere with the metabolism of Entamoeba histolytica by chelating ferrous ions and other essential metals that are crucial for the parasite's enzymatic processes. This disruption of metabolic pathways impairs the growth and replication of the amoeba.[1]
-
Disruption of DNA Function: Another proposed mechanism involves the intercalation of Iodoquinol into the DNA structure of the amoeba. This interaction is believed to disrupt DNA synthesis and function, ultimately leading to cell death.
-
Membrane Disruption: There is also evidence to suggest that Iodoquinol may cause damage to the cell membrane of the amoeba. This can lead to increased permeability, loss of essential cellular components, and eventual cell lysis.
The following diagram illustrates the proposed primary mechanism of action:
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Amoebicidal Activity Assay
This protocol is designed to determine the efficacy of Iodoquinol against Entamoeba histolytica trophozoites in a laboratory setting.
Materials:
-
Axenically cultured E. histolytica trophozoites (e.g., HM1:IMSS strain)
-
TYI-S-33 medium (or other suitable culture medium)
-
Iodoquinol stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability staining)
Procedure:
-
Cell Seeding: Harvest E. histolytica trophozoites from culture flasks during the logarithmic growth phase. Count the cells and adjust the concentration to 1 x 10⁵ cells/mL in fresh TYI-S-33 medium.
-
Plate Preparation: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the Iodoquinol stock solution in TYI-S-33 medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Assessment of Viability: After incubation, resuspend the cells in each well and perform a cell count using a hemocytometer. To differentiate between live and dead cells, mix a small aliquot of the cell suspension with trypan blue. Live cells will exclude the dye, while dead cells will be stained blue.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the vehicle control. Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential cytotoxicity of Iodoquinol against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.
Materials:
-
Mammalian cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Iodoquinol stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Iodoquinol in complete culture medium. Replace the old medium with the medium containing the different concentrations of Iodoquinol. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
The following diagram outlines the general workflow for assessing the amoebicidal and cytotoxic activity of Iodoquinol.
References
Validating the Amoebicidal Efficacy of Diiodohydroxyquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the amoebicidal efficacy of Diiodohydroxyquinoline (also known as Iodoquinol) against other therapeutic alternatives. The following sections detail its mechanism of action, comparative in vitro and clinical efficacy, and standardized experimental protocols for amoebicidal drug testing.
Mechanism of Action: A Two-Pronged Approach
This compound, a halogenated 8-hydroxyquinoline (B1678124) derivative, is a luminal amoebicide effective against the trophozoite and cyst forms of Entamoeba histolytica residing in the intestinal lumen.[1][2][3] Its precise mechanism of action is not fully elucidated but is believed to involve two primary pathways: the chelation of essential metal ions and the disruption of DNA function.[2][3][4][5]
The drug's ability to chelate ferrous ions, which are crucial for the parasite's metabolism, is a key aspect of its amoebicidal activity.[2] By binding to these essential metals, this compound likely inhibits vital enzymatic processes within the amoeba.[5] Additionally, it is proposed that the compound can interfere with the parasite's DNA, further disrupting its survival and replication.[5]
References
- 1. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
A Comparative Analysis of Diiodohydroxyquinoline and Metronidazole for the Treatment of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The therapeutic armamentarium against this disease has historically relied on a few key compounds. This guide provides a detailed, evidence-based comparison of two central therapeutic agents: diiodohydroxyquinoline, a luminal amoebicide, and metronidazole (B1676534), a tissue amoebicide. This analysis is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action, clinical efficacy, pharmacokinetic profiles, and safety considerations to inform further research and development in this field.
Mechanism of Action
The disparate sites of action for this compound and metronidazole underpin their distinct roles in amoebiasis therapy. This compound is primarily effective against amoebic cysts and trophozoites in the intestinal lumen, while metronidazole is crucial for treating invasive amoebiasis due to its ability to penetrate tissues.
This compound: This 8-hydroxyquinoline (B1678124) derivative is a luminal amoebicide.[1][2] Its primary mechanism of action is believed to be the chelation of ferrous ions that are essential for the parasite's metabolism.[1][2] By sequestering these vital metal ions, this compound disrupts key enzymatic processes within the amoeba.[1] There is also evidence to suggest that it may interfere with the parasite's DNA synthesis and contribute to membrane disruption.[1]
Metronidazole: A nitroimidazole prodrug, metronidazole is effective against the trophozoite stage of E. histolytica in both the intestine and extraintestinal tissues, such as the liver.[3] The drug's selective toxicity is achieved through the reduction of its nitro group by the anaerobic metabolic pathways of the parasite. This process, involving enzymes like ferredoxin, generates cytotoxic nitro radicals.[4] These reactive metabolites then induce damage to the parasite's DNA, leading to strand breakage and ultimately, cell death.[3]
Visualizing the Mechanisms of Action
Caption: Mechanism of Action of this compound
Caption: Mechanism of Action of Metronidazole
Comparative Efficacy: Clinical and In Vitro Data
Direct comparative clinical trials of this compound versus metronidazole as monotherapies are scarce in recent literature. However, a Cochrane review of 41 trials provides insights into their relative effectiveness, including a study on their combination.
Table 1: Clinical Efficacy in Amoebic Colitis
| Treatment Regimen | Outcome | Result | No. of Participants (Trials) | Certainty of Evidence | Citation |
| Combination Therapy (Metronidazole + this compound) vs. Metronidazole Alone | Parasitological Failure | Combination therapy may result in fewer parasitological failures (Risk Ratio 0.36, 95% CI 0.15 to 0.86) | 720 (3) | Low | [5] |
| Metronidazole vs. Tinidazole (B1682380) | Clinical Failure | Metronidazole may be less effective than tinidazole in reducing clinical failure (Risk Ratio 0.28, 95% CI 0.15 to 0.51) | 477 (8) | Low | [5] |
It is important to note that many of the included trials in the Cochrane review are older and have methodological limitations.[5] One key study by Asrani et al. (1995) specifically evaluated a fixed-drug combination of metronidazole and this compound.[1]
In vitro studies provide a more direct comparison of the intrinsic activity of these compounds against E. histolytica.
Table 2: In Vitro Susceptibility of E. histolytica
| Compound | Parameter | Value | Strain(s) | Citation |
| Metronidazole | IC50 | 1.8 µM | HM1:IMSS |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and metronidazole are markedly different, reflecting their distinct clinical applications.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Metronidazole |
| Absorption | Poorly and erratically absorbed from the GI tract.[6] | Well-absorbed orally.[3] |
| Bioavailability | Low | High |
| Distribution | Primarily acts intraluminally.[2] | Widely distributed into body tissues and fluids.[3] |
| Metabolism | Hepatic.[6] | Hepatic. |
| Elimination Half-life | Approximately 12 hours.[2] | Approximately 8 hours. |
| Excretion | Primarily in feces.[6] | Primarily in urine. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key experimental approaches used to evaluate these antiamoebic agents.
In Vitro Susceptibility Testing
-
Objective: To determine the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites.
-
Methodology:
-
Cultivation of Parasites: Axenic cultures of E. histolytica (e.g., HM-1:IMSS strain) are maintained in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Drug Preparation: The test compounds (this compound and metronidazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay: Trophozoites are harvested during the logarithmic growth phase and seeded into 96-well plates. The serially diluted drugs are added to the wells.
-
Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Parasite viability is determined using methods such as:
-
Microscopic counting: Using a hemocytometer with a vital stain (e.g., trypan blue).
-
Colorimetric assays: Such as the MTT or XTT assay, which measure metabolic activity.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Clinical Trial Protocol for Intestinal Amoebiasis (Generalized)
-
Objective: To compare the efficacy and safety of this compound and metronidazole in patients with intestinal amoebiasis.
-
Study Design: A randomized, double-blind, controlled clinical trial.
-
Patient Population: Patients with symptomatic intestinal amoebiasis confirmed by microscopic examination of stool for E. histolytica trophozoites or cysts.
-
Intervention:
-
Group A: this compound (e.g., 650 mg three times daily for 20 days).
-
Group B: Metronidazole (e.g., 750 mg three times daily for 5-10 days).
-
-
Primary Outcome:
-
Clinical Cure: Resolution of clinical signs and symptoms (e.g., diarrhea, abdominal pain).
-
Parasitological Cure: Absence of E. histolytica in stool samples at the end of treatment and at follow-up visits (e.g., 2 and 4 weeks post-treatment).
-
-
Secondary Outcome: Incidence and severity of adverse events.
-
Statistical Analysis: Comparison of cure rates and adverse event frequencies between the two groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
Caption: Generalized Experimental Workflow for a Clinical Trial
Safety and Tolerability
Both this compound and metronidazole are associated with a range of adverse effects.
Table 4: Common Adverse Effects
| Adverse Effect | This compound | Metronidazole |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps.[6] | Nausea (with or without vomiting), metallic taste, diarrhea, abdominal pain.[7][8] |
| Neurological | Headache, dizziness.[6] Rare but serious: optic neuritis, optic atrophy, and peripheral neuropathy with prolonged high-dose therapy.[6] | Headache, dizziness, and in rare cases, encephalopathy and peripheral neuropathy.[9] |
| Other | Skin rash, fever, chills, thyroid enlargement.[6] | Disulfiram-like reaction with alcohol.[9] |
A study on adverse reactions to metronidazole in 111 amoebiasis patients reported nausea in 9.9% of patients (without vomiting) and 1.8% (with vomiting).[7] The incidence of nausea was higher at a daily dose of 2250 mg (28%) compared to lower doses (4%).[7]
Discussion and Future Directions
This compound and metronidazole have distinct but complementary roles in the management of amoebiasis. This compound's luminal activity makes it suitable for asymptomatic cyst passers, while metronidazole's tissue penetration is essential for treating invasive disease.[3] The combination of a tissue amoebicide like metronidazole followed by a luminal agent is often recommended to eradicate the infection completely and prevent relapse.[10]
The emergence of metronidazole resistance in other protozoa and reports of treatment failures in amoebiasis highlight the need for continued surveillance and the development of new therapeutic agents.[4] The mechanism of action of this compound, particularly its metal-chelating properties, may offer a basis for the design of novel antiamoebic compounds. Further research is warranted to elucidate the specific molecular targets of this compound within E. histolytica and to conduct well-designed, head-to-head clinical trials to clarify the optimal use of these agents, both alone and in combination. The lack of detailed, recent pharmacokinetic and pharmacodynamic data for this compound is a significant knowledge gap that should be addressed in future studies.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
- 4. Repurposing the Antiamoebic Drug this compound for Treatment of Clostridioides difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Subjective adverse reactions to metronidazole in patients with amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The frequency and duration of side-effects associated with the use of oral metronidazole; A prospective study of VITA trial participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacoj.com [pharmacoj.com]
- 10. Amoebic dysentery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Diiodohydroxyquinoline: A Comparative Guide to its Amoebicidal Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antimicrobial agent is paramount for optimizing its therapeutic potential and developing next-generation treatments. Diiodohydroxyquinoline, a halogenated hydroxyquinoline derivative, has long been a part of the armamentarium against intestinal amoebiasis caused by Entamoeba histolytica. However, its exact amoebicidal mechanism remains a subject of scientific inquiry. This guide provides a comprehensive cross-validation of this compound's proposed mechanisms of action, objectively comparing its performance with key alternatives and presenting supporting experimental data to illuminate its therapeutic profile.
The Multifaceted Attack of this compound on Entamoeba histolytica
This compound, also known as iodoquinol, is thought to exert its amoebicidal effects through a multi-pronged approach, targeting several key cellular processes of the parasite. The three primary proposed mechanisms are:
-
Chelation of Essential Metal Ions: this compound is a potent chelator of divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metals are crucial cofactors for a variety of essential parasitic enzymes involved in metabolic pathways. By sequestering these vital ions, this compound effectively starves the amoeba of the necessary components for survival and replication.
-
Disruption of DNA Function: Another proposed mechanism involves the intercalation of this compound into the DNA of E. histolytica. This insertion between the DNA base pairs is believed to disrupt the helical structure, thereby interfering with critical processes such as DNA replication and transcription. This ultimately leads to the inhibition of protein synthesis and cell death.
-
Cell Membrane Disruption: Evidence also suggests that this compound may directly impact the integrity of the amoeba's cell membrane. This disruption can lead to increased membrane permeability, causing a loss of essential intracellular components and ultimately resulting in cell lysis.
A Comparative Look: this compound and its Alternatives
To provide a clearer perspective on this compound's efficacy, it is essential to compare it with other commonly used amoebicidal agents. The primary alternatives include Metronidazole (B1676534), a nitroimidazole antibiotic that is effective against invasive amoebiasis, and two other luminal amoebicides, Paromomycin and Diloxanide Furoate.
Metronidazole: This prodrug is activated by the anaerobic metabolism of E. histolytica. Once activated, it forms reactive nitro radicals that damage the parasite's DNA and other macromolecules, leading to cell death. Unlike this compound, Metronidazole is well-absorbed from the gastrointestinal tract and is effective against tissue-invasive forms of the parasite.
Paromomycin: An aminoglycoside antibiotic, Paromomycin exerts its amoebicidal effect by binding to the 30S ribosomal subunit of the parasite. This binding interferes with protein synthesis, leading to the production of non-functional proteins and ultimately cell death. It is a non-absorbable drug, making it effective only against the luminal forms of E. histolytica.
Diloxanide Furoate: The precise mechanism of action of this luminal amoebicide is not fully understood. However, it is believed to act directly on the amoeba, possibly by inhibiting protein synthesis, leading to the destruction of the trophozoites.
Quantitative Data Presentation
To facilitate a direct comparison of the in vitro efficacy of these amoebicidal agents against Entamoeba histolytica, the following table summarizes the 50% inhibitory concentration (IC50) values obtained from various studies.
| Drug | Entamoeba histolytica Strain(s) | IC50 (µM) | Reference |
| Metronidazole | Clinical Isolates | 13.2 | [1][2] |
| HM1:IMSS (Reference Strain) | 9.5 | [1][2] | |
| Tinidazole | Clinical Isolates | 12.4 | [1][2] |
| HM1:IMSS (Reference Strain) | 10.2 | [1][2] | |
| Chloroquine | Clinical Isolates | 26.3 | [1][2] |
| HM1:IMSS (Reference Strain) | 15.5 | [1][2] | |
| Emetine | Clinical Isolates | 31.2 | [1][2] |
| HM1:IMSS (Reference Strain) | 29.9 | [1][2] | |
| Paromomycin | Trophozoites | 27.47 µg/mL | [3] |
A clinical trial comparing the efficacy of a combination of Metronidazole and this compound to Metronidazole alone in patients with intestinal amoebiasis provided the following results:
| Treatment Group | Number of Patients | Clinical Cure Rate | Parasitological Cure Rate |
| Metronidazole + this compound | 100 | 96% | 94% |
| Metronidazole alone | 100 | 92% | 88% |
Data from Asrani CH, et al. (1995). Efficacy and safety of metronidazole versus a combination of metronidazole and this compound for the treatment of patients with intestinal amebiasis: a Primary Care Physician Research Group Study. Current Therapeutic Research.
Experimental Protocols
To aid researchers in the further investigation of this compound's mechanism of action, this section details the methodologies for key experiments.
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol is adapted from the study by Bansal et al. (2004) for determining the IC50 of antiamoebic drugs.[1][2]
1. Culture of E. histolytica:
-
Axenic cultures of E. histolytica (e.g., HM1:IMSS strain) are maintained in TYI-S-33 medium supplemented with 15% adult bovine serum, 1% vitamin mixture, and antibiotics at 37°C.
-
For drug susceptibility testing, trophozoites in the logarithmic phase of growth are used.
2. Drug Preparation:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted with the culture medium to the desired concentrations.
3. Assay Procedure (Nitroblue Tetrazolium - NBT Reduction Assay):
-
Trophozoites are harvested, counted, and their viability is assessed using trypan blue exclusion.
-
A suspension of 1 x 10⁶ viable trophozoites/mL is prepared in fresh medium.
-
In a 96-well microtiter plate, serial twofold dilutions of the test drugs are prepared in duplicate.
-
100 µL of the trophozoite suspension is added to each well.
-
The plates are incubated anaerobically at 37°C for 48 hours.
-
After incubation, the viability of the trophozoites is determined by adding NBT solution. Live amoebae reduce the yellow NBT to a blue formazan (B1609692) product.
-
The absorbance is read at 570 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined by probit analysis.
Metal Chelation Assay (Spectrophotometric Method)
This protocol provides a general framework for assessing the metal-chelating ability of 8-hydroxyquinoline (B1678124) derivatives like this compound.[4]
1. Reagents:
-
8-hydroxyquinoline derivative solution of known concentration.
-
Metal salt solution (e.g., FeCl₂ or CuSO₄) of known concentration.
-
Buffer solution (e.g., HEPES, pH 7.4).
-
A suitable indicator for the specific metal ion (e.g., Ferrozine for Fe²⁺).
2. Procedure:
-
In a cuvette, a solution containing the metal ion and the indicator is prepared.
-
The initial absorbance at the wavelength of maximum absorbance for the metal-indicator complex is measured using a UV-Vis spectrophotometer.
-
The 8-hydroxyquinoline derivative is then added to the cuvette.
-
The change in absorbance is monitored over time until a stable reading is obtained.
-
A decrease in the absorbance of the metal-indicator complex indicates that the 8-hydroxyquinoline derivative has chelated the metal ion.
-
The stoichiometry and stability constant of the metal-chelator complex can be determined using methods like Job's plot or mole-ratio method.[4]
DNA Intercalation Assay (Fluorescence Spectroscopy)
This protocol outlines a common method to assess the DNA binding and intercalation properties of a compound.[5]
1. Reagents:
-
Calf thymus DNA (ct-DNA) solution.
-
Ethidium bromide (EtBr) solution.
-
Test compound (this compound) solution.
-
Tris-HCl buffer (pH 7.4).
2. Procedure:
-
A solution of ct-DNA is prepared in the buffer, and its concentration is determined spectrophotometrically.
-
A solution of the ct-DNA-EtBr complex is prepared by incubating ct-DNA with EtBr.
-
The fluorescence emission spectrum of the ct-DNA-EtBr complex is recorded using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).
-
Aliquots of the test compound solution are incrementally added to the ct-DNA-EtBr complex.
-
After each addition, the solution is incubated to allow for binding equilibrium, and the fluorescence spectrum is recorded.
-
A decrease in the fluorescence intensity of the ct-DNA-EtBr complex upon addition of the test compound suggests that the compound is displacing EtBr from the DNA, indicating intercalation or another form of strong binding.
Membrane Permeability Assay (SYTOX Green Staining)
This protocol describes the use of the fluorescent dye SYTOX Green to assess changes in cell membrane permeability.[6][7][8]
1. Reagents:
-
E. histolytica trophozoites.
-
SYTOX Green nucleic acid stain.
-
Test compound (this compound).
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
E. histolytica trophozoites are cultured and harvested as described previously.
-
The trophozoites are washed and resuspended in PBS.
-
The cells are treated with the test compound at various concentrations and for different time intervals.
-
A control group of untreated cells is also maintained.
-
SYTOX Green is added to both the treated and control cell suspensions. SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.
-
The fluorescence of the cell suspensions is measured using a fluorescence microplate reader or visualized using a fluorescence microscope.
-
An increase in green fluorescence in the treated cells compared to the control cells indicates that the cell membrane has become permeable, allowing the dye to enter and bind to the nucleic acids.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the proposed mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Diiodohydroxyquinoline as a Positive Control in Amoebicide Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, necessitating the development of novel and effective amoebicidal agents. A crucial component of the drug discovery pipeline is the use of reliable positive controls in screening assays to validate experimental procedures and provide a benchmark for the activity of new compounds. Diiodohydroxyquinoline, a halogenated 8-hydroxyquinoline (B1678124) derivative, has historically been used as a luminal amoebicide and serves as a relevant positive control, particularly for compounds targeting the trophozoite and cyst stages of E. histolytica within the intestinal lumen. This guide provides a comparative analysis of this compound's performance as a positive control against other commonly used amoebicides, supported by available experimental data and detailed protocols.
Comparative Performance of Amoebicidal Agents
The in vitro susceptibility of Entamoeba histolytica to various amoebicidal compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of the parasite's growth or viability. While direct comparative studies including this compound alongside a wide range of amoebicides are limited in publicly available literature, data from various sources allow for an indirect comparison.
Metronidazole is the current standard of care for invasive amoebiasis and is frequently used as a positive control in screening assays.[1] Its IC50 value against E. histolytica has been reported to be in the range of 1.8 µM to 9.5 µM in different studies.[1][2] Other nitroimidazole derivatives, such as tinidazole, have shown comparable or slightly better activity than metronidazole.[1] Chloroquine and emetine, older drugs for amoebiasis, have also been evaluated, with reported IC50 values of 15.5 µM and 29.9 µM, respectively, for a reference strain of E. histolytica.[1]
Table 1: In Vitro Activity of Amoebicidal Agents against Entamoeba histolytica
| Compound | Drug Class | IC50 (µM) - Reference Strain (HM1:IMSS)[1] | IC50 (µM) - Clinical Isolates[1] | Notes |
| Metronidazole | Nitroimidazole | 9.5 | 13.2 | Standard treatment for invasive amoebiasis.[1] Another study reported an IC50 of 1.8 µM as a standard.[2] |
| Tinidazole | Nitroimidazole | 10.2 | 12.4 | A second-generation nitroimidazole.[1] |
| Chloroquine | 4-Aminoquinoline | 15.5 | 26.3 | Also used as an antimalarial drug.[1] |
| Emetine | Alkaloid | 29.9 | 31.2 | Used for severe amoebiasis, but with significant toxicity.[1] |
| This compound | 8-Hydroxyquinoline | Data not available in comparative studies | Data not available in comparative studies | Effective luminal amoebicide against trophozoites and cysts.[3][4] |
Note: The IC50 values can vary between different strains of E. histolytica and with different experimental conditions. The data presented here are for comparative purposes and are derived from a single study for consistency where possible.[1] The absence of a directly comparable IC50 value for this compound is a limitation of the currently available public data.
Experimental Protocols
A standardized and reproducible protocol is essential for the accurate screening of potential amoebicidal compounds. The following is a detailed methodology for an in vitro amoebicide susceptibility assay using a colorimetric method, which is a common approach in the field.
In Vitro Amoebicide Susceptibility Testing using the Nitroblue Tetrazolium (NBT) Reduction Assay
This protocol is adapted from methodologies described for determining the IC50 of antiamoebic drugs against E. histolytica.[1]
1. Parasite Culture:
-
Axenically cultivate Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) in TYI-S-33 medium supplemented with 10-15% heat-inactivated adult bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) sulfate (B86663) at 37°C.
-
Harvest trophozoites in the logarithmic phase of growth for the assay.
2. Preparation of Drug Solutions:
-
Prepare stock solutions of the test compounds and the positive control (this compound and/or Metronidazole) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Make serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations for the assay. The final concentration of the solvent should be non-toxic to the amoebae (typically ≤ 0.5%).
3. Assay Procedure:
-
Adjust the concentration of harvested trophozoites to 3 × 10^5 parasites/mL in fresh culture medium.[1]
-
Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted drug solutions to the respective wells. Include wells with culture medium only (negative control) and wells with parasites and the solvent used for drug dissolution (vehicle control).
-
Incubate the plate in an anaerobic or microaerophilic environment (e.g., using a GasPak™ system) at 37°C for 48 hours.
4. Viability Assessment using NBT:
-
After incubation, centrifuge the microtiter plate and discard the supernatant.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of 0.1% (w/v) Nitroblue Tetrazolium (NBT) in PBS to each well.
-
Incubate the plate at 37°C for 2 hours. Live, metabolically active trophozoites will reduce the yellow NBT to a dark blue formazan (B1609692) product.
-
After incubation, discard the NBT solution and wash the wells with PBS.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of inhibition is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Mechanisms and Workflows
Amoebicide Screening Workflow
The following diagram illustrates the general workflow for in vitro screening of potential amoebicidal compounds.
References
Synergistic effects of Diiodohydroxyquinoline with other antimicrobials
For Immediate Release
A comprehensive review of existing research reveals the potential of Diiodohydroxyquinoline (DIHQ), a drug traditionally used for amoebiasis, as a powerful synergistic agent when combined with other antimicrobials. This guide provides an in-depth comparison of DIHQ's performance in combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals. The findings indicate that DIHQ can enhance the efficacy of antibiotics like vancomycin (B549263) and metronidazole (B1676534), particularly against the resilient pathogen Clostridioides difficile.
Synergistic Effects Against Clostridioides difficile
Recent studies have highlighted the synergistic relationship between this compound and the standard anti-C. difficile drugs, vancomycin and metronidazole. This synergy is crucial in the face of increasing antimicrobial resistance and the high recurrence rates of C. difficile infections.
Quantitative Analysis of Synergy
The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy. The checkerboard assay is a common method to determine these values. Below is a summary of the synergistic interactions observed between DIHQ and other antimicrobials against various C. difficile clinical isolates.
| Combination | Organism | Number of Strains Tested | Synergy Observed (FICI ≤ 0.5) | Additive/Indifferent (0.5 < FICI ≤ 4) |
| DIHQ + Metronidazole | Clostridioides difficile | 9 | In 5 out of 9 strains | In 4 out of 9 strains |
| DIHQ + Vancomycin | Clostridioides difficile | 9 | In 5 out of 9 strains | In 4 out of 9 strains |
Data synthesized from in vitro studies on clinical isolates of C. difficile.[1]
Enhanced Bactericidal Activity: Time-Kill Assays
Beyond inhibiting growth, DIHQ has demonstrated superior bactericidal activity in time-kill assays compared to vancomycin and metronidazole alone. Against a high inoculum of C. difficile, DIHQ achieved a 3-log10 reduction in bacterial count within just 6 hours, a significantly faster rate of killing.[1][2] This rapid bactericidal action is critical in preventing the progression of severe infections and reducing the likelihood of resistance development.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a robust method to evaluate the in vitro interaction of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with other antimicrobials.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the partner antimicrobial (e.g., vancomycin, metronidazole) in an appropriate solvent. A series of two-fold dilutions are then prepared in a liquid growth medium.
-
Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). This creates a matrix of wells each containing a unique concentration combination of the two drugs.
-
Inoculation: A standardized suspension of the test organism (e.g., C. difficile) is prepared to a turbidity equivalent to a 0.5 McFarland standard and further diluted to the desired final inoculum concentration. Each well of the microtiter plate is then inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., anaerobically for C. difficile) for a specified period (typically 18-24 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth. The FICI is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Objective: To evaluate the bactericidal activity of this compound alone and in combination with other antimicrobials.
Protocol:
-
Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted to a standardized starting concentration (e.g., ~10^6 CFU/mL) in a suitable broth medium.
-
Drug Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at desired concentrations (e.g., multiples of the MIC). A growth control without any antimicrobial is included.
-
Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. Synergy in a time-kill assay is often defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Mechanisms of Action and Synergistic Interactions
The synergistic effects of this compound are rooted in its multi-faceted mechanism of action, which complements the mechanisms of its partner drugs.
Experimental Workflow for Synergy Assessment
The process of evaluating the synergistic potential of this compound with other antimicrobials follows a structured workflow.
Conclusion
The available evidence strongly suggests that this compound can act as a valuable synergistic partner with other antimicrobials, particularly in the context of challenging infections like those caused by C. difficile. Its ability to enhance the efficacy of existing antibiotics offers a promising avenue for the development of novel combination therapies. Further research into its synergistic potential with a broader range of antimicrobials and against other resistant pathogens is warranted.
References
In Vitro to In Vivo Correlation of Diiodohydroxyquinoline Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Diiodohydroxyquinoline, primarily against Entamoeba histolytica, the causative agent of amoebiasis. Data for key alternatives, Metronidazole and Tinidazole, are included for a comprehensive evaluation. While a formal in vitro to in vivo correlation (IVIVC) model for this compound's efficacy has not been established in the reviewed literature, this guide presents available data to facilitate a comparative analysis of its performance.
Executive Summary
This compound is a luminal amoebicide effective against the cyst and trophozoite stages of Entamoeba histolytica within the gut.[1] Its poor absorption from the gastrointestinal tract is advantageous for targeting intestinal parasites.[1] In contrast, alternatives like Metronidazole and Tinidazole are systemic drugs used for invasive amoebiasis. This guide collates available in vitro and in vivo data to shed light on the comparative efficacy of these compounds. A notable disconnect between in vitro potency and in vivo effectiveness is observed for some anti-amebic agents, underscoring the importance of animal models in drug evaluation.[1]
Data Presentation: In Vitro and In Vivo Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound and its key alternatives against Entamoeba histolytica.
Table 1: In Vitro Efficacy against Entamoeba histolytica
| Compound | Strain | IC50 (µM) | Reference |
| This compound | HM1:IMSS | Growth exhibited only at concentrations ≤ 0.1 µg/mL* | [1] |
| Metronidazole | HM1:IMSS (Reference Strain) | 9.5 | [2] |
| Clinical Isolates | 13.2 | [2] | |
| Tinidazole | HM1:IMSS (Reference Strain) | 10.2 | [2] |
| Clinical Isolates | 12.4 | [2] |
*In the study by Becker et al., a specific IC50 for this compound was not provided. The data indicates that growth was only observed at the lower concentrations tested (0.005 and 0.1 µg/mL), with potent inhibition at higher concentrations.
Table 2: In Vivo Efficacy in a Mouse Model of Intestinal Amoebiasis
| Compound | Dosing Regimen | Efficacy Outcome | Reference |
| This compound | 55.9 mg/kg/day (preventative) | Potent efficacy (0% culture positive rate) | [1] |
| Metronidazole | 10 mg/kg/day (preventative) | Potent efficacy (0% culture positive rate) | [1] |
| Tinidazole | 10 mg/kg/day (preventative) | Potent efficacy (0% culture positive rate) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Susceptibility Assay for Entamoeba histolytica
This protocol is based on the methods described by Bansal et al. (2004) and Becker et al. (2010).[1][2]
1. Parasite Culture:
-
Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in TYI-S-33 medium supplemented with bovine serum at 37°C.
2. Drug Preparation:
-
Stock solutions of the test compounds (this compound, Metronidazole, Tinidazole) are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the drugs are prepared in the culture medium.
3. Assay Procedure:
-
Trophozoites are harvested from culture and the cell density is adjusted.
-
5 x 10^4 trophozoites are incubated in 1 mL of TYI-S-33 medium containing serial dilutions of the test compounds for 72 hours at 37°C.
-
Control groups include a no-drug positive control (medium with DMSO) and a negative control (refrigerated cultures).
-
After incubation, trophozoites are detached by chilling and counted using a hemocytometer.
-
Alternatively, a colorimetric method using Nitro Blue Tetrazolium (NBT) can be used to assess cell viability.[2]
4. Data Analysis:
-
The percentage of growth inhibition is calculated relative to the no-drug control.
-
The IC50 value (the concentration of the drug that inhibits 50% of parasite growth) is determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Efficacy in a Mouse Model of Intestinal Amoebiasis
This protocol is adapted from the methodology described by Becker et al. (2010).[1]
1. Animal Model:
-
C3H/HeJ mice are commonly used as they are susceptible to E. histolytica infection.
2. Infection Procedure:
-
Mice are anesthetized, and a laparotomy is performed to expose the cecum.
-
1 x 10^6 E. histolytica trophozoites are injected directly into the cecum.
-
The abdominal wall and skin are then sutured.
3. Dosing Regimen:
-
Preventative Regimen: The test compounds are administered by oral gavage one day before the challenge and on subsequent days post-infection (e.g., days +1, +3, and +5).
-
Therapeutic Regimen: Infection is allowed to establish for 7 days, and then the drugs are administered daily for a set period (e.g., 3 consecutive days).
4. Efficacy Assessment:
-
At the end of the experiment (e.g., day +7 for the preventative regimen), mice are euthanized.
-
The cecum is examined for signs of infection.
-
Efficacy is evaluated based on:
-
Culture: Cecal contents are cultured to determine the presence of viable amoebas.
-
Antigen Detection: A cecal parasite antigen ELISA is performed.
-
Histology: Cecal tissues are examined for inflammation and the presence of amoebas.
-
5. Data Analysis:
-
The culture-positive rate, cecal parasite antigen levels, and histological scores are compared between the treated and control groups to determine the efficacy of the compounds.
Visualizations
Signaling Pathway: Proposed Mechanism of Action of this compound
References
Safety Operating Guide
Navigating the Safe Disposal of Diiodohydroxyquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Diiodohydroxyquinoline, also known as iodoquinol, requires careful handling and adherence to specific disposal protocols due to its potential health and environmental hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Key Hazard Information and Disposal Recommendations
This compound is classified with several hazards that necessitate cautious handling and disposal. It is recognized as harmful if swallowed and can cause serious eye damage.[1] Some safety data sheets (SDS) also indicate that it may be toxic if swallowed, cause an allergic skin reaction, and potentially damage fertility or an unborn child. Furthermore, it is considered very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
The consensus among safety data sheets is that the disposal of this compound and its contaminated materials must be in accordance with all applicable local, state, and federal regulations.[1][3] It is explicitly advised not to release the substance into the environment or flush it down the sewer.[2]
| Hazard Classification | Disposal Recommendation |
| Harmful/Toxic if swallowed | Dispose of in accordance with local, state, and federal regulations.[1][3] |
| Causes serious eye damage | Do not dispose of down the drain or into the environment.[2] |
| May cause an allergic skin reaction | Waste is classified as hazardous; handle accordingly.[2] |
| May damage fertility or the unborn child | Consult your institution's environmental health and safety office for specific guidance. |
| Very toxic to aquatic life | Prevent release into waterways.[2] |
Procedural Guidance for Spills and Contaminated Materials
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination. The recommended procedure for cleaning up a this compound spill involves:
-
Containment: Absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Thoroughly decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: All contaminated materials, including the absorbent material and personal protective equipment (PPE), must be collected and disposed of as hazardous waste in accordance with the institutional and local guidelines outlined in the disposal workflow.[1]
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound from a laboratory setting. This workflow is designed to ensure that all safety and regulatory requirements are met.
Alternative Disposal for Pharmaceutical Formulations
For unused or expired pharmaceutical-grade this compound (iodoquinol tablets), the primary recommendation is to utilize a drug take-back program.[4][5] These programs are the safest and most environmentally responsible way to dispose of unwanted medicines. If a take-back program is not accessible, the following household disposal method can be used as a last resort:
-
Remove from Original Container: Take the tablets out of their packaging.
-
Mix with Undesirable Substance: Mix the medication with an unpalatable substance like used coffee grounds, dirt, or cat litter. This makes the medicine less appealing to children and pets and unrecognizable to anyone who might go through the trash.[4][6][7]
-
Seal and Dispose: Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub, and dispose of it in the household trash.[4][6][8]
-
Protect Personal Information: Before discarding the original packaging, be sure to scratch out all personal information to protect your privacy.[4][6]
It is imperative to remember that flushing this compound is not a recommended disposal method due to its aquatic toxicity. Adherence to these guidelines will help ensure a safe laboratory environment and minimize the ecological impact of this chemical. Always consult your institution's specific safety protocols and your local regulatory agencies for the most current and detailed disposal information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. abmole.com [abmole.com]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. fda.gov [fda.gov]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Diiodohydroxyquinoline
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diiodohydroxyquinoline, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or a face shield.[1] | Ensure compliance with government standards such as NIOSH (US) or EN 166 (EU). |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing.[1][2] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Required when dusts are generated or if exposure limits are exceeded.[2][3] |
| Body | A complete suit protecting against chemicals or a protective disposable gown made of lint-free, low-permeability fabric.[2][4] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring safety when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are easily accessible.[1][5]
-
Before starting, confirm all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Weigh and handle the solid compound in a manner that minimizes dust generation.
-
Wash hands thoroughly after handling the compound.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with large amounts of water.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical:
-
Dispose of this hazardous material at an approved waste disposal facility.[1]
-
Do not allow the chemical to enter drains or water courses.[1][5]
-
For spills, absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders) before disposal.[1][5]
2. Contaminated Packaging:
-
Dispose of contaminated packaging as you would the unused product.[7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[1][7]
3. Disposal Methods:
-
High-Temperature Incineration: This is the preferred method for the destruction of pharmaceutical waste.[8]
-
Inertization: This process involves mixing the pharmaceutical waste with cement and other materials before disposal in a landfill.[7]
-
Landfill: Not all landfills are suitable for chemical waste. Only use a designated hazardous waste landfill.
Experimental Workflow for Safe Handling
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. abmole.com [abmole.com]
- 6. This compound or Iodoquinol Manufacturers, with SDS [mubychem.com]
- 7. medbox.org [medbox.org]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
